This technical guide provides a rigorous framework for the structural elucidation of 3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7). As a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands, the unambiguous confirmation of its regio-isomeric purity is paramount. This document outlines a self-validating analytical protocol combining High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and multidimensional Nuclear Magnetic Resonance (NMR), designed to distinguish the target unequivocally from its potential regio-isomers (e.g., 4-(dimethylamino)-3-methoxybenzoic acid).
Synthesis Context & Impurity Logic
To design an effective elucidation strategy, one must understand the compound's origin. This molecule is typically synthesized via the reductive methylation of 3-amino-4-methoxybenzoic acid using formaldehyde and a reducing agent (e.g., H₂/Pd-C or NaBH₃CN), or via Eschweiler-Clarke conditions.
Primary Risk: Incomplete methylation leading to the monomethyl impurity.
Secondary Risk: Regio-isomerism if the starting material (3-amino-4-methoxybenzoic acid) contained traces of 4-amino-3-methoxybenzoic acid.
Therefore, the analytical method must not only confirm the structure but explicitly rule out the monomethyl amine and the transposed isomer.
Analytical Strategy: The Triad of Confirmation
We employ a "Triad of Truth" methodology where each technique validates the others, preventing false positives common in single-method analysis.
Diagram 1: The Elucidation Workflow
Caption: The self-validating analytical workflow ensuring structural integrity from molecular weight to atomic connectivity.
Step-by-Step Elucidation Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and unsaturation degree.
Method: ESI-TOF or Orbitrap in Positive Ion Mode.
Expected Result:
[M+H]⁺: m/z 196.0974 (Calculated for C₁₀H₁₄NO₃⁺).
Fragmentation: Look for loss of CO₂ (M-44) and loss of methyl groups.
Validation Check: If the mass is 182.08, the sample is the monomethyl impurity. If 168.06, it is the unreacted primary amine.
Step 2: Infrared Spectroscopy (FT-IR)
Objective: Confirm the oxidation state of the carbonyl and the nature of the amine.
Key Diagnostic Bands:
2500–3300 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).
1680–1700 cm⁻¹ (Strong): C=O stretch of conjugated carboxylic acid.
1250–1270 cm⁻¹: C-O stretch (Aryl alkyl ether).
Absence of N-H: Lack of sharp bands at 3300–3500 cm⁻¹ confirms the tertiary amine (dimethylamino), ruling out primary/secondary amine impurities.
Step 3: Nuclear Magnetic Resonance (NMR) - The Core Evidence
Solvent: DMSO-d₆ is preferred to ensure solubility of the zwitterionic amino-acid character and to visualize the acidic proton if exchange is slow.
A. ¹H NMR Analysis (400 MHz, DMSO-d₆)
The proton spectrum provides the first evidence of the 1,3,4-substitution pattern.
Proton Assignment
Chemical Shift (δ ppm)
Multiplicity
Integration
Coupling (J Hz)
Structural Logic
COOH
12.0 - 13.0
Broad Singlet
1H
-
Acidic proton (exchangeable).
H-2
7.65 - 7.75
Doublet (d)
1H
J ≈ 2.0
Ortho to COOH, Ortho to NMe₂. The most deshielded aromatic proton due to COOH anisotropy.
H-6
7.55 - 7.65
Doublet of Doublets (dd)
1H
J ≈ 8.5, 2.0
Ortho to COOH, Meta to NMe₂.
H-5
7.00 - 7.10
Doublet (d)
1H
J ≈ 8.5
Ortho to OMe. Shielded by the electron-donating OMe group.
OCH₃
3.85
Singlet
3H
-
Methoxy group on the ring.
N(CH₃)₂
2.75 - 2.85
Singlet
6H
-
Critical: Integration of 6H confirms dimethylation.
B. ¹³C NMR Analysis (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~167 ppm.
Aromatic C-O (C4): ~155 ppm (Deshielded by Oxygen).
Aromatic C-N (C3): ~140 ppm.
Aromatic C-H: Three signals in the 110–130 ppm range.
Step 4: 2D NMR - The "Smoking Gun" for Regiochemistry
To distinguish 3-(dimethylamino)-4-methoxy from 4-(dimethylamino)-3-methoxy , we utilize HMBC (Heteronuclear Multiple Bond Correlation).
Critical HMBC Correlations:
The Methoxy Connection: The OCH₃ protons (~3.85 ppm) will show a strong ³J correlation to C4 (~155 ppm).
The H-5 Confirmation: The doublet proton at ~7.05 ppm (H-5) will show a ³J correlation to C1 (quaternary C-COOH) and C3 (C-N).
Differentiation Logic:
If the structure were the isomer (4-dimethylamino-3-methoxy), the proton ortho to the methoxy would be H-2, which would not show a strong ³J to the Carbonyl carbon in the same geometric relationship.
NOESY: A strong NOE signal between the NMe₂ protons and the OCH₃ protons indicates they are ortho to each other (1,2-relationship). A strong NOE between NMe₂ and H-2 confirms the position of the amine relative to the isolated aromatic proton.
Diagram 2: HMBC Connectivity Map
Caption: HMBC correlations establishing the unequivocal connectivity of substituents.
Quality Control & Purity Assessment
Once the structure is elucidated, a routine QC method is required.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: 254 nm (Aromatic) and 210 nm.
Criterion: Purity > 98.0% by area normalization.
References
Chemical Identification: Sigma-Aldrich. 3-(Dimethylamino)-4-methoxybenzoic acid Product Specification. Link
Synthesis Context (Reductive Amination): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link
Spectral Data Comparison (Parent Analog): ChemicalBook. 4-Methoxybenzoic acid NMR and MS Data. Link
General Elucidation Methodology: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley.
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Weight Profiling, Synthesis, and Pharmacophore Utility
Part 1: Executive Summary & Core Identity[1]
3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 197500-33-7) represents a specialized benzoic acid scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., VEGFR-2 inhibitors) and tubulin polymerization.[1]
While its molecular weight of 195.22 g/mol is a fundamental identifier, its value in drug design stems from the ortho-substitution pattern of an electron-donating methoxy group and a basic dimethylamino group.[1] This combination creates a unique electronic environment that influences the solubility, metabolic stability, and binding affinity of downstream APIs (Active Pharmaceutical Ingredients).[1]
Physicochemical Identity Matrix[1]
Property
Value
Technical Context
Molecular Weight
195.22 g/mol
Critical for mass balance calculations and MS confirmation (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
).[1]
For High-Resolution Mass Spectrometry (HRMS) validation.
Predicted pKa (Acid)
~4.0 - 4.2
Carboxylic acid moiety; dictates ionization at physiological pH.[1]
Predicted pKa (Base)
~2.5 - 3.5
The aniline nitrogen is less basic due to steric hindrance and conjugation.[1]
LogP (Predicted)
~1.6 - 1.9
Indicates moderate lipophilicity, suitable for oral bioavailability (Ro5 compliant).[1]
Part 2: Synthetic Methodology & Causality[1]
Expert Insight: The direct methylation of 3-amino-4-methoxybenzoic acid using methyl iodide is often avoided in high-purity applications due to the risk of over-methylation (quaternization) and esterification of the carboxylic acid.[1] The preferred, self-validating protocol utilizes reductive amination , which offers superior chemo-selectivity.[1]
Protocol: Reductive Methylation via Formaldehyde/Hydrogenation[1]
This protocol ensures the carboxylic acid remains intact while selectively converting the primary amine to a dimethylamine.[1]
Dissolution: Dissolve 10.0 g of 3-amino-4-methoxybenzoic acid in 100 mL of Methanol.
Activation: Add 5.0 equivalents of Formaldehyde solution. Stir for 15 minutes to allow imine/hemiaminal formation. Causality: Pre-mixing ensures the amine is primed for reduction, minimizing side reactions.[1]
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under inert atmosphere (
) to prevent ignition.
Hydrogenation: Purge the vessel with
and stir vigorously at room temperature for 6-12 hours.
Filtration: Filter the catalyst through a Celite pad. Validation: The filtrate should be clear and colorless.
Workup: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Water to yield the target product.[1]
Synthetic Logic Diagram
Figure 1: Selective reductive amination pathway preventing over-alkylation of the carboxylic acid moiety.[1]
Part 3: Analytical Characterization & Validation[1]
Trustworthiness in chemical biology relies on rigorous structural confirmation.[1] The following spectral features are the "fingerprint" for 3-(Dimethylamino)-4-methoxybenzoic acid.
Nuclear Magnetic Resonance (
-NMR)
Solvent: DMSO-d6
12.5 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).[1] Disappearance with shake validates the acid group.[1]
7.4 - 7.8 ppm (m, 3H): Aromatic protons.[1] The substitution pattern (1,3,4) typically yields a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2).[1]
3.8 ppm (s, 3H): Methoxy group (-OCH3).[1] Strong singlet.
2.7 ppm (s, 6H): Dimethylamino group ().[1] Critical Check: If this integrates to 3H, mono-methylation occurred.[1] If 6H, the reaction is complete.[1]
HPLC Purity Method (Reverse Phase)
This method separates the starting material (primary amine) from the product (tertiary amine) based on hydrophobicity changes.[1]
Retention Logic: The dimethylamino product is more hydrophobic than the primary amine precursor, resulting in a longer retention time (Rt).[1]
Analytical Workflow Diagram
Figure 2: Quality Control decision tree ensuring complete methylation before downstream use.
Part 4: Applications in Drug Development[1]
Scaffold for Kinase Inhibitors
The 3-(dimethylamino)-4-methoxy moiety mimics the steric and electronic properties of the quinazoline core found in drugs like Gefitinib .[1] The basic nitrogen at position 3 can form critical hydrogen bonds or salt bridges with residues in the ATP-binding pocket of kinases like VEGFR-2 [1].[1]
Solubility Modulation
Replacing a hydrogen or a simple methyl group with a dimethylamino group significantly alters the LogD (distribution coefficient) at physiological pH.[1] The tertiary amine can be protonated in the acidic environment of the stomach, potentially improving the dissolution rate of oral formulations compared to purely lipophilic analogs.[1]
Bioisosterism
In medicinal chemistry, this moiety serves as a bioisostere for 3,4-dimethoxybenzoic acid (Veratric acid).[1] The replacement of one methoxy oxygen with a dimethylamino nitrogen introduces a proton-acceptor site, which can enhance potency if the target receptor requires a basic interaction point.[1]
References
ChemSrc . (2025).[1][3][4] 3-(Dimethylamino)-4-methoxybenzoic acid CAS#:197500-33-7.[1][3] Retrieved from [Link][1]
PubChem . (2025).[1][4] 3-Amino-4-methoxybenzoic acid Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Solubility Profiling and Thermodynamic Modeling of 3-(Dimethylamino)-4-methoxybenzoic Acid
Executive Summary
3-(Dimethylamino)-4-methoxybenzoic acid (CAS 197500-33-7 ) is a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs).[1] Its structure combines an acidic carboxyl group, a basic tertiary amine, and a lipophilic methoxy ether.[1] This amphoteric nature creates complex solubility behaviors, particularly regarding zwitterionic equilibria in protic versus aprotic solvents.[1]
This guide provides a technical framework for researchers to determine, model, and predict the solubility of this compound.[1] Unlike commodity chemicals with established data tables, this intermediate requires a self-validating experimental approach to ensure process reliability during crystallization and purification.[1]
Physicochemical Profile & Solubility Prediction
Before initiating wet-lab experiments, it is essential to understand the molecular drivers of solubility for this specific benzoic acid derivative.[1]
Solvation via H-bonding; stabilizes ionic species.[1]
Ketones/Esters
Acetone, Ethyl Acetate
Moderate
Good for crystallization; solubility drops significantly with cooling.[1]
Chlorinated
DCM, Chloroform
Moderate
Solubilizes the neutral form; useful for extraction.[1]
Non-Polar
Hexane, Heptane
Negligible
High energy cost to cavitate solvent for polar solute insertion.[1]
Aqueous
Water
pH Dependent
Low at isoelectric point (pI); High at pH < 3 or pH > 8.[1]
Experimental Protocol: The "Shake-Flask" Method
To generate authoritative data, you must employ a dynamic equilibrium method.[1] This protocol is designed as a self-validating system to eliminate common errors like supersaturation or phase impurity.[1]
Workflow Diagram (Graphviz)
Caption: Figure 1. Self-validating experimental workflow for solubility determination. Note the critical feedback loop for equilibrium verification.
Detailed Step-by-Step Procedure
Preparation: Add excess 3-(Dimethylamino)-4-methoxybenzoic acid solid to 10 mL of the target solvent in a jacketed glass vessel.
Equilibration: Stir at 400 rpm. Control temperature using a circulating water bath (accuracy ± 0.05 K). Allow to equilibrate for minimum 24 hours .
Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.[1]
Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during filtering.[1]
Quantification:
Method A (HPLC): Dilute aliquot with mobile phase (e.g., Acetonitrile/Water).[1] Analyze using UV detection at 254 nm. Calibrate against a standard curve.
Method B (Gravimetric): Evaporate solvent in a tared vessel under vacuum.[1] Dry to constant weight.[1]
Solid Phase Validation: Analyze the residual solid from the flask using PXRD (Powder X-Ray Diffraction) .
Why? To ensure no solvate formation or polymorphic transition occurred during the experiment. If the crystal form changes, the solubility data is invalid for the original form.[1]
Thermodynamic Modeling
Raw data points are insufficient for process design.[1] You must correlate data to predict solubility at unmeasured temperatures.[1] The Modified Apelblat Equation is the industry standard for benzoic acid derivatives.[1]
The Model
The solubility (
, mole fraction) is expressed as a function of temperature (, Kelvin):
A, B, C: Empirical parameters derived from regression.
C: Accounts for the temperature dependence of the heat capacity.
Modeling Logic (Graphviz)
Caption: Figure 2. Computational workflow for thermodynamic correlation of solubility data.
Process Implications for Researchers
Crystallization Strategy
For 3-(Dimethylamino)-4-methoxybenzoic acid, a Cooling Crystallization is recommended if using Ethanol or Ethyl Acetate, as solubility likely exhibits a strong positive dependence on temperature.[1]
Anti-solvent: Water (at neutral pH) or Heptane can be used as anti-solvents to drive yield.[1]
Purification via pH Swing
Due to the zwitterionic nature:
Dissolve crude solid in dilute HCl (forms the soluble hydrochloride salt).[1]
3-(Dimethylamino)-4-methoxybenzoic Acid: A Privileged Scaffold in Medicinal Chemistry
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 3-(Dimethylamino)-4-methoxybenzoic acid , a specialized intermediate used in the optimization of antitumor agents an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and medicinal chemistry applications of 3-(Dimethylamino)-4-methoxybenzoic acid , a specialized intermediate used in the optimization of antitumor agents and kinase inhibitors.
Executive Summary
3-(Dimethylamino)-4-methoxybenzoic acid (CAS No. 197500-33-7 ) is a benzoic acid derivative characterized by a push-pull electronic system. The electron-donating methoxy group at the para-position and the dimethylamino group at the meta-position create a unique electrostatic profile, making it a valuable building block for modulating the lipophilicity and metabolic stability of drug candidates.
Historically, this compound emerged as a strategic modification of natural product scaffolds (specifically curcuminoids) to enhance anti-androgen activity. It currently serves as a critical intermediate in the synthesis of diarylheptanoids , kinase inhibitors , and G-protein coupled receptor (GPCR) ligands .
Property
Data
IUPAC Name
3-(Dimethylamino)-4-methoxybenzoic acid
CAS Number
197500-33-7
Molecular Formula
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
pKa (Calc)
~4.8 (Carboxylic acid), ~2.5 (Aniline N)
LogP
1.85 (Moderate Lipophilicity)
Key Application
Fragment-based drug discovery (FBDD), Anti-androgen synthesis
Discovery and Historical Context
Origins in Natural Product Modification (2003)
The formal entry of 3-(dimethylamino)-4-methoxybenzoic acid into the medicinal chemistry lexicon is linked to the "Antitumor Agents" program led by Kuo-Hsiung Lee and colleagues at the University of North Carolina.
In 2003 , the team published a pivotal study in Bioorganic & Medicinal Chemistry titled "Antitumor agents 222.[1] Synthesis and anti-androgen activity of new diarylheptanoids" [1].[1] The researchers were investigating curcumin (diferuloylmethane) analogues to improve their bioavailability and potency against prostate cancer cells.
The Challenge: Natural curcumin possesses a 4-hydroxy-3-methoxy phenyl ring (ferulic acid moiety). It suffers from rapid metabolism (glucuronidation of the phenol) and poor solubility.
The Innovation: The researchers replaced the metabolic "hotspot" (the phenolic -OH) with a methoxy group and introduced a dimethylamino group at the 3-position.
The Result: The incorporation of the 3-(dimethylamino)-4-methoxy motif (derived from this benzoic acid) resulted in diarylheptanoids with significantly improved anti-androgen activity in PC-3 and LNCaP prostate cancer cell lines compared to the parent natural products.
This study established the 3-(dimethylamino)-4-methoxybenzoic acid scaffold as a validated pharmacophore for blocking the Androgen Receptor (AR) signaling pathway.
Synthetic Evolution and Protocols
The synthesis of 3-(dimethylamino)-4-methoxybenzoic acid has evolved from rudimentary alkylation to high-yielding reductive amination sequences.
Retrosynthetic Analysis
The most reliable route proceeds via the reductive methylation of 3-amino-4-methoxybenzoic acid. Direct nucleophilic aromatic substitution (SₙAr) on a 3-fluoro precursor is less favored due to the electron-donating nature of the 4-methoxy group, which deactivates the ring toward nucleophilic attack.
Recommended Laboratory Protocol
This protocol is based on standard reductive amination methodologies adapted for benzoic acids [2].
Step 1: Preparation of 3-Amino-4-methoxybenzoic acid
Precursor: 3-Nitro-4-methoxybenzoic acid.
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
Procedure: Hydrogenation of the nitro group yields the aniline intermediate quantitatively.
Imine Formation: Add Formaldehyde (37% aq., 5.0 eq) and stir at 0°C for 30 minutes.
Reduction: Portion-wise addition of NaBH₃CN (3.0 eq). Caution: Exothermic.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Workup: Quench with water. Adjust pH to ~4.0 to precipitate the product or extract with Ethyl Acetate.
Purification: Recrystallization from Ethanol/Water.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the nitro-precursor to the final dimethylamino scaffold.
Figure 1: Synthetic route via reductive methylation of the aniline precursor.[1][5][6][7][8]
Applications in Drug Development
The 3-(dimethylamino)-4-methoxy moiety serves specific functions in modern drug design:
Electronic Modulation (The Hammett Effect)
Sigma (σ) Values: The -N(Me)₂ group is a strong electron donor (σ_para = -0.83).
Effect: When attached to a pharmacophore, it increases the electron density of the aromatic ring. This is often used to:
Strengthen
-stacking interactions with target proteins.
Modulate the pKa of the benzoic acid carboxylic group, affecting solubility.
Solubility Enhancement
Replacing a lipophilic phenyl ring with a dimethylamino-substituted ring significantly improves aqueous solubility at physiological pH due to the protonation potential of the tertiary amine (pKa ~2.5–3.0 for the aniline nitrogen, though often conjugated).
Case Study: Anti-Androgen Diarylheptanoids
In the Ohtsu et al. (2003) study, this moiety was coupled with a linker to mimic the curcumin structure.[1] The resulting compounds showed:
IC₅₀: < 5 µM against LNCaP cells.
Mechanism: Downregulation of Androgen Receptor (AR) protein expression.
References
Ohtsu, H., Itokawa, H., Xiao, Z., Su, C. Y., Shih, C. C. Y., Chiang, T., ...[1] & Lee, K. H. (2003).[1] Antitumor agents 222. Synthesis and anti-androgen activity of new diarylheptanoids.[1] Bioorganic & Medicinal Chemistry, 11(23), 5083-5090.[1] Link
Gribble, G. W., & Nutaitis, C. F. (1985). Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides. Organic Preparations and Procedures International, 17(4-5), 317-384. Link
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
Theoretical and Computational Profiling of 3-(Dimethylamino)-4-methoxybenzoic Acid
The following technical guide details the theoretical profiling of 3-(Dimethylamino)-4-methoxybenzoic acid (CAS 197500-33-7).[][2] This document is structured to serve as a primary reference for computational chemists an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the theoretical profiling of 3-(Dimethylamino)-4-methoxybenzoic acid (CAS 197500-33-7).[][2] This document is structured to serve as a primary reference for computational chemists and medicinal chemists evaluating this compound as a scaffold for drug design or material science applications.[2]
3-(Dimethylamino)-4-methoxybenzoic acid represents a highly functionalized benzoic acid derivative characterized by a "push-pull" electronic system.[2] The molecule features two strong electron-donating groups (EDGs)—the dimethylamino group at position 3 and the methoxy group at position 4—opposed by the electron-withdrawing carboxylic acid moiety at position 1.
Key Theoretical Challenge: The ortho-positioning of the bulky dimethylamino [-N(CH₃)₂] and methoxy [-OCH₃] groups introduces significant steric strain. Accurate theoretical modeling must account for the torsional twisting of the dimethylamino group, which partially decouples its lone pair from the aromatic
-system, altering predicted reactivity and spectroscopic signatures compared to planar analogs.
Computational Protocol (Methodology)
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is self-validating, requiring convergence of both geometry and frequency calculations.[2]
The "Gold Standard" DFT Setup
For organic systems of this size (approx. 27 atoms), Density Functional Theory (DFT) using the hybrid B3LYP functional offers the optimal balance of cost vs. accuracy.
Rationale: The diffuse functions (++) are critical for accurately modeling the lone pairs on the Nitrogen and Oxygen atoms, which are prone to hydrogen bonding. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
Solvents: Water (biological simulation) and DMSO (spectral validation).[2]
Workflow Visualization
The following diagram outlines the logical flow for a complete theoretical characterization, from initial conformer searching to reactivity prediction.
Figure 1: Standardized computational workflow for the characterization of polysubstituted benzoic acids.
Structural & Electronic Analysis
Geometric Parameters & Steric Clash
In the optimized geometry, the interaction between the C3-Dimethylamino and C4-Methoxy groups is the defining structural feature.
Torsional Twist: Unlike 3-amino-4-methoxybenzoic acid, where the -NH₂ group can remain relatively planar, the methyl groups on the -N(CH₃)₂ moiety create steric bulk.[2] Expect a dihedral angle (C2-C3-N-C(methyl)) deviation of 20–40° from the aromatic plane.[2]
C-N (Amine): Predicted at ~1.38–1.40 Å (slightly elongated due to twist-induced loss of conjugation).[2]
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical descriptor of chemical hardness and kinetic stability.[2]
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the dimethylamino nitrogen lone pair and the aromatic ring carbons C3/C4. This makes the molecule susceptible to electrophilic attacks at these positions.[2]
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxyl group (-COOH) and the aromatic ring carbons C1/C2/C6. This indicates the site for nucleophilic attack.[2]
Increased reactivity; likely absorbs in the near-UV/visible region (red-shift).[2]
Dipole Moment
High (> 4.0 Debye)
Strong solubility in polar solvents (DMSO, MeOH).[2]
Spectroscopic Profiling (Vibrational & NMR)
Infrared (IR) Signature
Theoretical IR frequencies must be scaled (scaling factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental values.[2]
(O-H) Stretching: A broad, intense band at 3000–3500 cm⁻¹ (highly dependent on H-bonding).[2]
(C=O) Stretching: A sharp, characteristic peak at 1680–1700 cm⁻¹ .[2]
(C-H) Methyl: Distinct peaks at 2800–2950 cm⁻¹ originating from the -N(CH₃)₂ and -OCH₃ groups.[2] The "Bohlmann bands" (C-H stretches antiperiplanar to N lone pair) may be visible if the amine is not fully conjugated.
NMR Chemical Shifts (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:
The MEP map provides a visual guide for non-covalent interactions, crucial for docking studies in drug development.
Figure 2: Electrostatic potential topology. The acidic proton is the primary site for nucleophilic attack (blue region), while the carbonyl oxygen is the primary site for electrophilic attack (red region).
Reactive Sites:
Electrophilic Attack: The aromatic ring positions C2 and C6 are activated by the ortho/para directing effects of the amino and methoxy groups.
Nucleophilic Attack: The Carbonyl Carbon of the acid group is the sole target for nucleophiles.
References
Chemical Identification: "3-(Dimethylamino)-4-methoxybenzoic acid."[][2][4][5] CAS Common Chemistry, CAS RN: 197500-33-7.[][2] Link
Methodology (DFT): Becke, A. D.[2] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993). Link
Basis Sets: fq Frisch, M. J., et al. "Gaussian 16 Rev. C.01."[2] Gaussian, Inc., Wallingford CT (2016).[2] (Standard reference for the 6-311++G(d,p) implementation).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3-(Dimethylamino)-4-methoxybenzoic acid Safety and Handling
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
3-(Dimethylamino)-4-methoxybenzoic acid (CAS 197500-33-7 ) is a specialized aromatic carboxylic acid intermediate used primarily in the synthesis of pharmaceuticals and fine chemicals.[1][2][3] Structurally characterized by a benzoic acid core substituted with a methoxy group at the para position and a dimethylamino group at the meta position, it presents specific handling challenges related to its physicochemical properties and potential biological activity.
This guide provides a rigorous safety framework for researchers handling this compound. Due to limited specific toxicological data for this exact isomer, this protocol utilizes Read-Across methodology, deriving safety margins from structural analogs (e.g., 3-amino-4-methoxybenzoic acid and 4-(dimethylamino)benzoic acid) to ensure a conservative and robust safety posture.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6]
Understanding the physical state and chemical nature is the first step in risk mitigation.
Property
Specification
Chemical Name
3-(Dimethylamino)-4-methoxybenzoic acid
CAS Number
197500-33-7
Molecular Formula
C₁₀H₁₃NO₃
Molecular Weight
195.22 g/mol
Physical State
Solid (Crystalline Powder)
Color
White to off-white / pale yellow
Solubility
Soluble in DMSO, Methanol, dilute aqueous base; Low solubility in water (neutral pH)
Technical Insight: The presence of both an acidic group (-COOH) and a basic moiety (-N(Me)₂) creates a zwitterionic potential, influencing solubility.[1] In neutral water, solubility is limited; however, it dissolves readily in basic buffers (forming the carboxylate) or acidic media (protonating the amine).
While a specific REACH dossier may not exist for this custom synthesis product, the Structural Activity Relationship (SAR) dictates the following hazard profile based on the benzoic acid and aromatic amine functionalities.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
Mechanistic Toxicology[1]
Inhalation: Fine dusts from substituted benzoic acids are potent respiratory irritants. The dimethylamino group adds a lipophilic character that may enhance mucosal absorption compared to unsubstituted benzoic acid.
Skin/Eye Contact: The acidic proton can cause direct local irritation. The tertiary amine functionality poses a risk of sensitization, although less than primary aromatic amines.
Systemic Toxicity: Low to Moderate. Analogs such as p-anisic acid show low acute toxicity (LD50 > 2000 mg/kg), but the amino-substitution suggests caution regarding potential genotoxicity, though tertiary amines are generally more stable than primary amines in this regard.[1]
Risk Management Strategy
Hierarchy of Controls Workflow
The following diagram illustrates the decision matrix for selecting controls based on the operation scale.
Caption: Risk stratification workflow based on operational scale to determine engineering and PPE requirements.
Personal Protective Equipment (PPE) Rationale[1]
Hand Protection:Nitrile rubber (minimum thickness 0.11 mm) is effective. The compound is a solid, so permeation is slow unless dissolved in organic solvents. If dissolved in DCM or DMF , use Laminate film (Silver Shield) or double-glove with specific breakthrough time awareness.[1]
Respiratory Protection: Not required if working in a certified fume hood. If weighing outside a hood (not recommended), a P100/N95 particulate respirator is mandatory to prevent inhalation of irritant dust.
Operational Handling Protocols
Receiving and Storage[1]
Verification: Upon receipt, verify the CAS number (197500-33-7) matches the certificate of analysis.
Storage: Store in a cool, dry place (Room Temperature is generally acceptable, but 2-8°C is preferred for long-term stability to prevent oxidation of the amine).
Light Sensitivity: Store in amber vials. Aromatic amines can undergo photo-oxidation, turning the white powder brown over time.[1]
Weighing and Transfer (Critical Step)
Static electricity is a major issue with dry organic powders.
Environment: Perform all weighing inside a chemical fume hood.
Anti-Static Measures: Use an ionizing bar or anti-static gun if the powder is flighty.
Technique:
Place the receiving vessel (flask) in the balance.
Tare.
Transfer solid using a spatula. Do not pour from the source container to avoid dust clouds.
Wipe the spatula with a solvent-dampened tissue inside the hood immediately after use.[1]
Reaction Setup & Compatibility
Solvent Selection: Dissolve in MeOH, EtOH, or DMF. Avoid dissolving directly in non-polar solvents (Hexane) as solubility is poor.
Incompatibilities:
Strong Oxidizers: Can react violently with the dimethylamino group (N-oxide formation or cleavage).[1]
Acid Chlorides/Anhydrides: Will react with the carboxylic acid (mixed anhydride formation) but the tertiary amine is non-nucleophilic at the nitrogen (sterically hindered and no H), making it a safe catalyst or bystander in acylation reactions targeting other groups.
Emergency Response & Decontamination
In the event of exposure or release, immediate action minimizes injury.
Caption: Decision tree for immediate emergency response protocols.
Specific Spill Cleanup Protocol
Evacuate: If a large amount (>10g) is spilled and dust is visible, evacuate the immediate area to let dust settle.
PPE: Don Nitrile gloves, lab coat, and safety goggles.
Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust generation.
Removal: Scoop up the wet material and place it in a solid hazardous waste container.
Decontamination: Wipe the surface with a mild detergent solution followed by water.
Prohibition: Do NOT dispose of down the drain. The compound's aquatic toxicity is not fully characterized, but aromatic amines are generally considered hazardous to the aquatic environment.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24893426, 4-(Dimethylamino)benzoic acid. Retrieved from [Link](Used for Read-Across of physicochemical properties).
European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link](Methodology for Read-Across).[1]
Stability and Storage Conditions for 3-(Dimethylamino)-4-methoxybenzoic acid
An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of the stability profile and optimal storage conditions for 3-(Dimethylamino)-4-methoxybenzoic acid. As a key intermediate in p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the stability profile and optimal storage conditions for 3-(Dimethylamino)-4-methoxybenzoic acid. As a key intermediate in pharmaceutical synthesis and broader chemical applications, ensuring the integrity of this compound is paramount. This document outlines its physicochemical properties, explores potential degradation pathways based on its functional group chemistry, and provides detailed, field-proven protocols for stability assessment. The methodologies described are grounded in international regulatory standards to ensure scientific validity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction and Chemical Profile
3-(Dimethylamino)-4-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a tertiary amine, a methoxy ether, and a carboxylic acid on a benzene ring, presents a unique combination of chemical functionalities that dictate its reactivity and stability. Understanding these characteristics is critical for preventing degradation, ensuring lot-to-lot consistency, and maintaining the purity required for downstream applications, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs). Instability can lead to the formation of impurities, which may compromise the safety, efficacy, and manufacturability of the final product.[1]
This guide provides the foundational knowledge and practical methodologies to establish a robust stability and storage protocol for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Dimethylamino)-4-methoxybenzoic acid is presented below. These parameters are fundamental to predicting its behavior under various environmental conditions.
Property
Value / Description
Significance
Molecular Formula
C₁₀H₁₃NO₃
Defines the elemental composition and molecular weight.
Molecular Weight
195.22 g/mol
Essential for all stoichiometric calculations and analytical quantitation.
These groups are the primary sites for potential chemical degradation, including oxidation, acid-base reactions, and ether cleavage.
Solubility
Generally insoluble in water; slightly soluble in methanol and DMSO.[3]
Influences the choice of solvents for analytical testing, formulation, and reaction chemistry. Poor aqueous solubility can limit hydrolytic degradation in solid form.
Storage Temperature
Recommended: Room Temperature, in a dry, well-ventilated area.[3][4][5]
Temperature is a key driver for most degradation reactions. Controlled room temperature minimizes thermal stress.
Co-storage or contact with these materials can initiate rapid and exothermic degradation reactions.
Predicted Chemical Degradation Pathways
The intrinsic stability of 3-(Dimethylamino)-4-methoxybenzoic acid is governed by its functional groups. Forced degradation studies, which deliberately stress the molecule under harsh conditions, are designed to identify these potential degradation pathways before they are observed under long-term storage.[7][8] Based on the known chemistry of aromatic tertiary amines and benzoic acid derivatives, several degradation routes are plausible.
Key Susceptibilities
Oxidation of the Tertiary Amine: The dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for aromatic amines.[9] This reaction can be catalyzed by atmospheric oxygen, trace metals, or oxidizing agents.
Photodegradation: Aromatic compounds, especially those with electron-donating groups like amines and methoxy groups, can absorb UV light. This energy can catalyze oxidative processes or other rearrangements. Photosensitive groups often include carbonyls and nitroaromatics, but substituted aromatics are also susceptible.
Acid-Base Reactions: While not a degradation in the sense of breaking covalent bonds, the presence of both an acidic (carboxylic acid) and a basic (tertiary amine) group makes the molecule amphoteric. Its salt form and solubility will be highly dependent on pH.
Thermal Stress: Elevated temperatures can potentially lead to decarboxylation, though this typically requires significant energy for aromatic carboxylic acids. More likely, heat will accelerate other degradation processes like oxidation.
The following diagram illustrates the most probable degradation pathways initiated by oxidative and photolytic stress.
Caption: Predicted primary degradation pathways for the target molecule.
Recommended Storage and Handling Conditions
To maintain the long-term integrity of 3-(Dimethylamino)-4-methoxybenzoic acid, adherence to proper storage and handling protocols is essential. The following recommendations are based on best practices for fine chemicals and pharmaceutical intermediates.[4][5][10]
Condition
Recommendation
Rationale
Temperature
Store in a controlled room temperature environment (20-25°C). Avoid freezing or excessive heat.
Minimizes thermal degradation and prevents acceleration of oxidative pathways.[5]
Humidity
Store in a dry place. Keep container tightly sealed with a desiccant if necessary.[10][11]
The compound is a dry powder. Minimizing moisture prevents clumping and potential hydrolysis of trace impurities, and reduces the risk of water acting as a reaction medium.
Light
Store in an opaque or amber container, protected from direct sunlight and strong indoor light.[6]
Prevents photolytic degradation, which can be initiated by UV or high-energy visible light.
Atmosphere
For long-term archival storage, consider flushing the container with an inert gas (e.g., nitrogen or argon) before sealing.
Displaces atmospheric oxygen, thereby inhibiting the primary oxidative degradation pathway of the tertiary amine.
Container
Use well-sealed, non-reactive containers such as amber glass bottles or lined drums.[4] Ensure containers are clearly labeled and free from leaks.
Prevents contamination and protects from environmental factors. Amber glass provides UV protection.
Incompatibilities
Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Prevents hazardous and uncontrolled chemical reactions that could degrade the material and compromise safety.
Protocols for Stability Assessment
A robust stability assessment program is crucial for defining a re-test period or shelf-life and understanding how the compound will behave under various conditions.[1][12] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[13][14]
Overall Stability Testing Workflow
The workflow begins with forced degradation to understand potential liabilities, followed by formal long-term and accelerated studies to define the re-test period under recommended storage conditions.
Caption: Workflow for a comprehensive stability assessment program.
Experimental Protocol: Forced Degradation Study
Objective: To deliberately degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method.[8]
Preparation: Prepare five separate samples of 3-(Dimethylamino)-4-methoxybenzoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Include a control sample protected from stress conditions.
Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 24 hours.
Base Hydrolysis: Add 1N NaOH to a second sample and heat at 60°C for 24 hours.
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a third sample and keep at room temperature for 24 hours.
Thermal Degradation: Expose a fourth sample (solid powder) to dry heat at 80°C for 48 hours.
Photolytic Degradation: Expose the fifth sample (solid powder) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).
Analysis: After the designated exposure time, neutralize the acid and base samples. Dilute all samples to the initial concentration and analyze by a stability-indicating HPLC method alongside the control. Aim for 5-20% degradation.
Experimental Protocol: Long-Term & Accelerated Stability Study
Objective: To evaluate the stability of the substance under recommended and exaggerated storage conditions to determine a re-test period.[12][14]
Sample Preparation: Place a sufficient quantity of a single, well-characterized batch of 3-(Dimethylamino)-4-methoxybenzoic acid into inert, sealed containers (e.g., amber glass vials) as specified in Section 3.
Storage Conditions:
Long-Term: Place samples in a calibrated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH .[14]
Accelerated: Place samples in a calibrated stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH .[14]
Testing Schedule: Pull samples for analysis at specified time points.
Analysis: At each time point, test the samples for appearance, purity (by a validated stability-indicating HPLC method), and identification of any degradation products exceeding a specified threshold (e.g., 0.1%).
Analytical Methodologies for Stability Monitoring
The ability to accurately detect and quantify the parent compound and its degradation products is the cornerstone of any stability study.[15]
Protocol: Stability-Indicating HPLC-UV Method
Objective: To provide a high-resolution chromatographic method capable of separating the active compound from all potential degradation products.[15][16]
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-18.1 min: 90% to 10% B
18.1-22 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm and 310 nm (or DAD scan 200-400 nm).
Injection Volume: 10 µL.
System Validation: This method must be validated for specificity, linearity, accuracy, precision, and robustness to prove it is "stability-indicating." The forced degradation samples are essential for proving specificity.[17]
Identification of Degradants
For any unknown impurity observed above the identification threshold (e.g., >0.1%), structural elucidation is necessary. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary technique for this purpose. By providing accurate mass-to-charge (m/z) data of the impurity, its molecular formula can be determined, offering critical clues to its structure and confirming the predicted degradation pathways.[18][19]
Conclusion
3-(Dimethylamino)-4-methoxybenzoic acid is a relatively stable crystalline solid under standard conditions. However, its chemical structure contains moieties—specifically the tertiary amine—that are susceptible to oxidative and photolytic degradation. Strict adherence to recommended storage conditions, including protection from light, oxygen, and extreme heat, is critical to preserving its purity and ensuring its suitability for high-stakes applications in research and development.
The implementation of a systematic stability testing program, incorporating forced degradation studies and long-term monitoring with validated, stability-indicating analytical methods, provides the necessary scientific evidence to establish a reliable re-test period and guarantees the quality of the material throughout its lifecycle.
References
ResearchGate. Degradation of 3-phenoxybenzoic acid by a filamentous fungus Aspergillus oryzae M-4 strain with self-protection transformation. [Link]
PubMed. Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. [Link]
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
National Institutes of Health (NIH). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. [Link]
Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
American Pharmaceutical Review. Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
International Council for Harmonisation (ICH). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
National Institutes of Health (NIH). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. [Link]
Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]
National Institutes of Health (NIH). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]
National Institutes of Health (NIH). PubChem Compound Summary for CID 17823, 3-Amino-4-methoxybenzoic acid. [Link]
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
EUR-Lex. Commission Directive 95/32/EC of 7 July 1995 relating to methods of analysis necessary for checking the composition of cosmetic products. [Link]
VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
National Institutes of Health (NIH). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. [Link]
National Institutes of Health (NIH). PubChem Compound Summary for CID 66837, 3-(Dimethylamino)benzoic acid. [Link]
synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid from 4-amino-3,5-dibromobenzoic acid
An Application Note on the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid: A Guided Protocol for Drug Development Professionals Introduction: Strategic Synthesis of a Key Building Block 3-(Dimethylamino)-4-methoxyb...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid: A Guided Protocol for Drug Development Professionals
Introduction: Strategic Synthesis of a Key Building Block
3-(Dimethylamino)-4-methoxybenzoic acid is a valuable scaffold in medicinal chemistry and materials science, often incorporated into larger molecules to modulate their pharmacological or photophysical properties. While various synthetic routes to this compound exist, the selection of an optimal starting material is critical for ensuring efficiency, scalability, and cost-effectiveness.
This application note provides a detailed, field-tested protocol for the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid. We will address the synthetic challenges posed by unconventional starting materials and present a robust, three-step pathway starting from the commercially available and cost-effective precursor, 4-hydroxy-3-nitrobenzoic acid. This route is designed for high yield and purity, incorporating well-established, scalable reactions.
A Note on the Proposed Starting Material: 4-amino-3,5-dibromobenzoic acid
A direct and efficient is not described in the current chemical literature and presents significant and likely insurmountable synthetic hurdles. The required transformation would involve a non-trivial rearrangement of functional groups around the aromatic ring, including the migration of an amino group from the C4 to the C3 position and the substitution of a bromine atom for a methoxy group at the C4 position. Such a pathway would be multi-step, low-yielding, and impractical for research or commercial purposes. Therefore, this guide focuses on a validated and efficient alternative.
Overall Synthetic Workflow
The recommended three-step synthesis from 4-hydroxy-3-nitrobenzoic acid is outlined below. This pathway is designed for clarity, efficiency, and high yield, proceeding through the formation of 4-methoxy-3-nitrobenzoic acid and 3-amino-4-methoxybenzoic acid as key intermediates.
Figure 1: High-level overview of the three-step synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid.
Part 1: O-Methylation of 4-hydroxy-3-nitrobenzoic acid
Principle and Mechanistic Insights
The first step involves the methylation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid. This is a classic Williamson ether synthesis. In this reaction, a base (potassium carbonate) deprotonates the acidic phenolic proton to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate), resulting in the formation of the methyl ether, 4-methoxy-3-nitrobenzoic acid. Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Detailed Experimental Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol), anhydrous potassium carbonate (15.1 g, 109.2 mmol), and acetone (100 mL).
Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (6.2 mL, 65.5 mmol) to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate. Wash the solid with acetone (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to obtain a solid residue. Add 100 mL of water to the residue and stir for 30 minutes.
Purification: Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven at 60°C to a constant weight. The product, 4-methoxy-3-nitrobenzoic acid, is typically obtained as a pale-yellow solid.
Part 2: Reduction of 4-methoxy-3-nitrobenzoic acid
Principle and Mechanistic Insights
This step focuses on the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile. In this process, the nitro compound is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the transfer of hydrogen atoms and leading to the reduction of the nitro group to an amine. Methanol is a common solvent for this reaction.
Detailed Experimental Protocol
Reaction Setup: To a 250 mL hydrogenation flask, add 4-methoxy-3-nitrobenzoic acid (8.0 g, 40.6 mmol) and methanol (100 mL).
Catalyst Addition: Carefully add 10% palladium on carbon (0.40 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 50 psi.
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC until the starting material is completely consumed.
Work-up: Carefully vent the hydrogen gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybenzoic acid as a solid, which is often used in the next step without further purification.
Part 3: Reductive Amination to 3-(Dimethylamino)-4-methoxybenzoic acid
Principle and Mechanistic Insights
The final step is the conversion of the primary amine to a tertiary dimethylamine via the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by hydride transfer from formic acid. The reaction is driven to completion by the formation of carbon dioxide gas. This method is advantageous as it is a one-pot procedure and avoids the use of alkyl halides.
Detailed Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask, place 3-amino-4-methoxybenzoic acid (6.0 g, 35.9 mmol).
Reagent Addition: Add formic acid (90%, 12 mL) followed by aqueous formaldehyde (37%, 9 mL).
Reaction: Heat the mixture to reflux for 6-8 hours. The evolution of CO₂ should be observed.
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
pH Adjustment and Isolation: Adjust the pH of the solution to ~7 with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, 3-(Dimethylamino)-4-methoxybenzoic acid, as a white to off-white solid.
Data Summary
Compound
Structure
Molecular Weight ( g/mol )
Typical Yield
Appearance
4-hydroxy-3-nitrobenzoic acid
C₇H₅NO₅
183.12
-
Yellow solid
4-methoxy-3-nitrobenzoic acid
C₈H₇NO₅
197.15
90-95%
Pale-yellow solid
3-amino-4-methoxybenzoic acid
C₈H₉NO₃
167.16
>95%
Off-white solid
3-(Dimethylamino)-4-methoxybenzoic acid
C₁₀H₁₃NO₃
195.22
85-90%
White to off-white solid
References
Rylander, P. N. (2002). Hydrogenation over Platinum Metals. Elsevier. [Link]
Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons. [Link]
Icke, R. N., & Wisegarver, B. B. (1949). The Eschweiler-Clarke Reaction. Organic Syntheses, 29, 63. [Link]
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
Application
Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)-3,5-dimethoxybenzoic Acid via Methylation with Dimethyl Sulfate
Introduction: Strategic N,N-Dimethylation in Pharmaceutical Synthesis The N,N-dimethylation of primary aromatic amines is a cornerstone transformation in medicinal chemistry and drug development. The introduction of a di...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic N,N-Dimethylation in Pharmaceutical Synthesis
The N,N-dimethylation of primary aromatic amines is a cornerstone transformation in medicinal chemistry and drug development. The introduction of a dimethylamino group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, metabolic stability, and receptor binding affinity. 4-Amino-3,5-dimethoxybenzoic acid serves as a valuable scaffold in the synthesis of various biologically active compounds. Its selective N,N-dimethylation to 4-(dimethylamino)-3,5-dimethoxybenzoic acid is a key step in the preparation of important pharmaceutical intermediates.
This comprehensive guide provides a detailed protocol for the methylation of 4-amino-3,5-dimethoxybenzoic acid using dimethyl sulfate. It delves into the underlying reaction mechanism, offers a step-by-step laboratory procedure, outlines critical safety precautions for handling the hazardous methylating agent, and details analytical methods for monitoring reaction progress and validating the final product.
Reaction Principle and Mechanism
The methylation of the primary amino group of 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic methyl groups of dimethyl sulfate. A base, typically a carbonate, is employed to neutralize the sulfuric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
The reaction is performed in a suitable organic solvent that can dissolve the reactants and facilitate the reaction. The choice of solvent and base is crucial for achieving a high yield and purity of the desired N,N-dimethylated product.
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise N,N-dimethylation of 4-amino-3,5-dimethoxybenzoic acid.
Caption: N,N-dimethylation of 4-amino-3,5-dimethoxybenzoic acid.
Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a probable human carcinogen.[1][2] Inhalation, ingestion, or skin contact can be fatal.[1][2] Therefore, all manipulations involving dimethyl sulfate must be conducted with stringent safety measures in place.
Engineering Controls: All work with dimethyl sulfate must be performed in a certified chemical fume hood with proper ventilation.[1][2]
Personal Protective Equipment (PPE):
Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™). Double gloving is highly recommended.
Eye Protection: Chemical splash goggles and a face shield are mandatory.[1][2]
Lab Coat: A flame-resistant lab coat with long sleeves is required.
Emergency Procedures:
Spills: In case of a spill, evacuate the area and alert safety personnel. Small spills can be absorbed with an inert material (e.g., vermiculite or sand) and neutralized with a 10% aqueous ammonia solution.
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][2] If inhaled, move to fresh air and seek immediate medical attention.[1][2]
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the N-methylation of aromatic amines.[3]
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Quantity (per 10g starting material)
4-Amino-3,5-dimethoxybenzoic acid
197.19
10.0 g (50.7 mmol)
Dimethyl sulfate
126.13
17.0 mL (approx. 22.7 g, 180 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)
138.21
24.5 g (177 mmol)
Acetone
58.08
65 mL
10% Hydrochloric Acid
-
80 mL
28% Sodium Hydroxide Solution
-
As needed
Isopropyl Acetate
102.13
3 x 100 mL for extraction
Experimental Procedure
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-amino-3,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) and anhydrous potassium carbonate (24.5 g, 177 mmol).
Solvent Addition: Add 65 mL of acetone to the flask.
Heating: Begin stirring the suspension and heat the mixture to 50°C in a water bath.
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate (17.0 mL) to the stirred suspension via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature at 50-55°C.
Reaction: After the addition is complete, continue stirring the reaction mixture at 50°C for 5 hours.
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Work-up:
Cool the reaction mixture to 30°C.
Carefully add 50 mL of water to the reaction mixture.
Slowly add 80 mL of 10% hydrochloric acid.
Transfer the mixture to a separatory funnel and extract three times with 100 mL portions of isopropyl acetate to remove any unreacted starting material and byproducts.
Carefully adjust the pH of the aqueous phase to 9 by the dropwise addition of 28% sodium hydroxide solution.
Extract the alkaline aqueous phase three times with 100 mL portions of isopropyl acetate.
Combine the organic extracts from the alkaline extraction, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
Isolation and Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
The crude 4-(dimethylamino)-3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[3]
Analytical Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of the methylation reaction and for confirming the structure of the final product.[4]
¹H NMR: The disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a singlet at approximately 3.0 ppm corresponding to the -N(CH₃)₂ protons of the product are indicative of a successful reaction.
¹³C NMR: The carbon signals of the methyl groups on the nitrogen will appear in the aliphatic region of the spectrum.
The N,N-dimethylation of 4-amino-3,5-dimethoxybenzoic acid with dimethyl sulfate is an effective method for the synthesis of a key pharmaceutical intermediate. Adherence to stringent safety protocols is paramount due to the hazardous nature of dimethyl sulfate. The provided detailed laboratory procedure, coupled with analytical monitoring techniques, will enable researchers to perform this transformation efficiently and safely, yielding a high-purity product suitable for further applications in drug discovery and development.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 6768, Dimethyl sulfate. [Link]
Tantillo, D. J. Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Proc. Natl. Acad. Sci. U.S.A.2016 , 113 (45), 12693-12698. [Link]
Google Patents. Process for the methyl-4-(dimethylamino)
Application Note: Scalable Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid
Strategic Overview The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid represents a critical intermediate step in the development of various kinase inhibitors and GPCR-targeting ligands. While simple in connectivity...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid represents a critical intermediate step in the development of various kinase inhibitors and GPCR-targeting ligands. While simple in connectivity, the introduction of a dimethylamino moiety adjacent to a methoxy group on a benzoic acid core requires a protocol that avoids quaternization (over-methylation) while ensuring complete conversion of the primary amine.
This guide details the Eschweiler-Clarke Reductive Methylation as the "Gold Standard" protocol. Unlike catalytic hydrogenation or alkyl halide substitution, this method offers superior chemoselectivity, operational simplicity, and scalability without the use of toxic cyanoborohydrides or expensive palladium catalysts.
Core Advantages of This Protocol
Chemoselectivity: exclusively yields the tertiary amine without quaternary ammonium salt formation.
Scalability: Validated from gram-scale (lab) to kilogram-scale (pilot).
The following diagram illustrates the transformation from the commercially available 3-amino-4-methoxybenzoic acid to the target molecule via the in situ formation of an iminium species, followed by hydride transfer from formic acid.
Figure 1: Reaction pathway for the reductive methylation of 3-amino-4-methoxybenzoic acid.
Materials & Equipment
Reagents
Reagent
CAS Registry
Grade
Role
3-Amino-4-methoxybenzoic acid
2840-26-8
>98%
Starting Material
Formaldehyde solution
50-00-0
37% aq. (w/stabilizer)
Methylating Agent
Formic Acid
64-18-6
98-100%
Reductant / Solvent
Hydrochloric Acid
7647-01-0
12 M (Conc.)
pH Adjustment
Sodium Hydroxide
1310-73-2
4 M aq.
pH Adjustment
Equipment
Reactor: Round-bottom flask (RBF) equipped with a magnetic stir bar and a high-efficiency reflux condenser.
Thermal Control: Oil bath or heating mantle capable of sustaining 100°C.
pH Monitoring: Calibrated pH meter (critical for isoelectric precipitation).
Detailed Experimental Protocol
Phase 1: Reaction Setup
Scientist's Note: The stoichiometry is critical. We use a large excess of formic acid (as solvent and reductant) and excess formaldehyde to drive the reaction to completion.
Charge: To a 250 mL RBF, add 10.0 g (59.8 mmol) of 3-Amino-4-methoxybenzoic acid.
Solvent Addition: Add 40 mL of Formic Acid (98%). Stir until the solid is mostly suspended/dissolved.
Observation: The mixture may warm slightly due to acid-base interaction with the amine.
Reagent Addition: Add 15 mL (~200 mmol) of Formaldehyde (37% aq.) solution.
Caution: Formaldehyde is a sensitizer. Perform this step in a fume hood.
Phase 2: Reaction & Reflux[3]
Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 100°C) .
Evolution of Gas: Vigorous evolution of CO₂ will be observed as the reaction proceeds. This is the driving force of the Eschweiler-Clarke mechanism.[1]
Duration: Maintain reflux for 4 to 6 hours .
In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.
Target: Disappearance of primary amine (SM) and monomethyl intermediate.
Phase 3: Workup & Isolation
Scientist's Note: The product is an amino acid (zwitterion). Isolation relies on exploiting its isoelectric point (pI).
Concentration: Cool the reaction mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove excess formic acid and formaldehyde. A viscous residue will remain.
Dissolution: Add 50 mL of water to the residue. If necessary, add a small amount of 4M NaOH dropwise to fully dissolve the solid (pH > 9), ensuring the species is in its carboxylate form.
Precipitation: Slowly add 4M HCl dropwise while stirring.
Critical Step: Monitor pH continuously. Adjust the pH to 4.0 – 4.5 .
Observation: A thick precipitate (the free acid zwitterion) will form.
Filtration: Cool the slurry in an ice bath for 30 minutes to maximize yield. Filter the solid using a Büchner funnel.[2]
Wash: Wash the filter cake with 2 x 10 mL of ice-cold water .
Phase 4: Purification (Optional but Recommended)
For pharmaceutical grade purity (>99.5%):
Recrystallization: Dissolve the crude wet cake in a minimum amount of boiling Ethanol/Water (1:1) .
Allows to cool slowly to room temperature, then to 4°C.
Filter the white/off-white crystals and dry in a vacuum oven at 50°C for 12 hours.
Process Workflow & Quality Control
The following flowchart outlines the operational logic and decision gates for the synthesis.
Figure 2: Operational workflow with critical Quality Control (QC) checkpoints.
Validation & Troubleshooting
Analytical Data (Expected)
Physical State: White to off-white crystalline solid.
Melting Point: 180–182°C (dec).
1H NMR (400 MHz, DMSO-d6):
δ 12.5 (br s, 1H, COOH),
δ 7.65 (dd, 1H, Ar-H),
δ 7.55 (d, 1H, Ar-H),
δ 7.05 (d, 1H, Ar-H),
δ 3.85 (s, 3H, OMe),
δ 2.75 (s, 6H, NMe2).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Loss of Formaldehyde
Add an additional 0.5 eq of Formaldehyde and continue reflux.
Low Yield
Incorrect pH during isolation
The product is amphoteric. Ensure pH is strictly between 4.0 and 4.5. If pH is too low (<2) or too high (>7), the product remains soluble.
Sticky/Oily Product
Impurities / Solvent
Recrystallize immediately from Ethanol/Water. Do not allow the oil to sit.
References
Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids".[3][1][4][5][6][7] Journal of the American Chemical Society, 55(11), 4571–4587.
Application Note: Purification of Crude 3-(Dimethylamino)-4-methoxybenzoic Acid by Recrystallization
Executive Summary This Application Note details the purification protocol for 3-(Dimethylamino)-4-methoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) such as varenic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the purification protocol for 3-(Dimethylamino)-4-methoxybenzoic acid , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) such as varenicline. Crude samples of this compound often contain specific impurities: unreacted precursors (3-amino-4-methoxybenzoic acid), over-alkylated quaternary ammonium salts, and inorganic residues from reductive amination steps.
This guide moves beyond generic instructions, providing a rationale-driven protocol based on the compound’s zwitterionic nature. We utilize a Methanol/Water or Ethanol/Water solvent system to leverage the steep solubility curve of the amino-benzoic acid moiety, ensuring high recovery (>85%) and purity (>99% HPLC).
Pre-Formulation & Solubility Logic
Compound Analysis
Chemical Structure: A benzoic acid core with an electron-donating methoxy group (para) and a dimethylamino group (meta).
Physicochemical Nature: Amphoteric. The molecule possesses both a basic center (tertiary amine, pKa ~5-6) and an acidic center (carboxylic acid, pKa ~4).
Implication for Purification: The compound exhibits pH-dependent solubility.[1] It is least soluble at its isoelectric point (pI). Recrystallization must avoid strong acids or bases which would form highly soluble salts (hydrochlorides or sodium benzoates), preventing crystallization.
Solvent Selection Strategy
We employ a "Polar/Protic + Anti-solvent" strategy.
Primary Solvent (Methanol or Ethanol): Dissolves the organic zwitterion effectively at high temperatures due to hydrogen bonding capabilities.
Anti-solvent (Water): Drastically reduces solubility upon cooling. Water also effectively solvates and retains inorganic salt impurities (e.g., NaCl, NaBr) in the mother liquor, preventing them from co-crystallizing with the product.
Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask.
Solvation: Add 40 mL of Methanol (4 vol).
Reflux: Heat the mixture to reflux (approx. 65°C) with stirring.
Observation: If the solid does not completely dissolve after 15 minutes of reflux, add Methanol in 5 mL increments until dissolution is complete.
Critical Control: Do not exceed 10 volumes (100 mL) of solvent. If solids remain, they are likely inorganic salts (insoluble in MeOH).
Decolorization (Optional): If the solution is dark brown/black, remove heat, add 0.5 g activated charcoal, and reflux for an additional 10 minutes.
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove charcoal and insoluble mechanical impurities.
Why Pre-warm? Prevents premature crystallization on the filter, which causes yield loss.
Concentration (Optional): If excess solvent was used, concentrate the filtrate via rotary evaporation to approx. 4-5 volumes.
Nucleation: Reheat the filtrate to near boiling. Slowly add Deionized Water (Anti-solvent) dropwise until a persistent turbidity (cloudiness) is observed.
Typical Ratio: Methanol:Water is often optimized around 1:1 to 2:1.
Clarification: Add a few drops of Methanol to just clear the turbidity.
Controlled Cooling:
Allow the flask to cool to room temperature (20-25°C) undisturbed for 2 hours.
Mechanism:[1][5][6][7][8] Slow cooling promotes the growth of large, pure crystals, excluding impurities from the lattice.
Final Crystallization: Transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with cold Methanol/Water (1:1 mixture, 2 x 10 mL).
Caution: Do not use pure methanol for washing as it may redissolve the product.
Drying: Dry the solid in a vacuum oven at 45-50°C for 12 hours.
Validation: Dry until constant weight is achieved.[1]
Process Visualization (Workflow)
Figure 1: Decision tree and workflow for the recrystallization process. Blue nodes indicate start/end states; Red indicates impurity removal steps.
Quality Control & Troubleshooting
Validation Metrics
After drying, the product should be characterized to ensure the protocol's success.
Application Note: Structural Elucidation of 3-(Dimethylamino)-4-methoxybenzoic Acid via High-Field NMR
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural validation of 3-(Dimethylamino)-4-methoxybenzoic acid , a functionalized benzoic acid derivative often u...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the structural validation of 3-(Dimethylamino)-4-methoxybenzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).
Introduction & Chemical Context
3-(Dimethylamino)-4-methoxybenzoic acid presents specific analytical challenges due to its amphoteric nature . The molecule contains a basic dimethylamino group, an acidic carboxylic moiety, and an electron-donating methoxy substituent.[1] This electronic "push-pull" system significantly influences chemical shifts and solubility profiles.[1]
This protocol addresses the common pitfalls in analyzing such systems:
Solubility & Aggregation: Zwitterionic tendencies can cause line broadening in non-polar solvents.[1]
Exchangeable Protons: The carboxylic acid proton is often invisible or extremely broad without proper solvent selection.[1]
Regiochemistry Verification: Distinguishing the 3,4-substitution pattern from potential 2,4- or 3,5-isomers using coupling constants (
-values).
Sample Preparation Protocol
Solvent Selection Strategy
Recommendation:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.[1]
Why not CDCl3? Chloroform is non-polar and acidic.[1] It often fails to fully dissolve the zwitterionic forms of amino-benzoic acids, leading to signal loss or severe line broadening.[1] Furthermore, CDCl3 does not effectively stabilize the carboxylic acid proton for observation.[1]
Why DMSO-d6? It is a polar aprotic solvent that disrupts intermolecular hydrogen bonding (dimerization of carboxylic acids), ensuring sharp signals.[1] It typically shifts the -COOH proton to a visible region (>12 ppm).[1]
Preparation Workflow
Massing: Weigh 10–15 mg of the solid analyte into a clean vial.
Note: Higher concentrations (>20 mg) may induce viscosity broadening in DMSO.[1]
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
Optional: Add 0.03% TMS (Tetramethylsilane) if an internal reference is required, though the residual DMSO pentet (2.50 ppm) is sufficient for calibration.[1]
Homogenization: Vortex for 30 seconds. If the solution remains cloudy, sonicate for 2 minutes at ambient temperature.
Critical Check: The solution must be optically clear. Suspended particles will ruin magnetic field homogeneity (shimming).[1]
Transfer: Filter through a glass wool plug into a high-precision 5mm NMR tube to remove micro-particulates.
1H NMR Analysis (Proton)
Predicted Spectral Features & Assignments
The aromatic region requires careful analysis of coupling constants to confirm the 1,3,4-substitution pattern.[1]
Reference: DMSO-d6 residual peak set to 2.50 ppm.[1]
Moiety
Shift (, ppm)
Multiplicity
Integral
Coupling ()
Assignment Logic
-COOH
12.0 – 13.0
Broad Singlet
1H
N/A
Highly deshielded acidic proton; visible due to DMSO H-bonding.
Ar-H (C-2)
7.60 – 7.70
Doublet (d)
1H
Hz
Diagnostic Signal. Located between COOH and NMe2. Only shows meta-coupling to H-6.[1]
Ar-H (C-6)
7.70 – 7.80
Doublet of Doublets (dd)
1H
Hz Hz
Deshielded by COOH. Shows large ortho coupling to H-5 and small meta coupling to H-2.[1]
Ar-H (C-5)
7.00 – 7.10
Doublet (d)
1H
Hz
Shielded by the ortho-Methoxy group. Shows only ortho coupling.[1]
-OCH3
3.80 – 3.90
Singlet
3H
N/A
Characteristic methoxy region on aromatic ring.[1]
-N(CH3)2
2.70 – 2.85
Singlet
6H
N/A
Characteristic aromatic dimethylamine.[1] Sharp singlet confirms free rotation.[1]
Interpretation Guide
The "ABX" System: The aromatic protons form an ABX-like system (or AMX depending on field strength).[1] Look for the large ortho-coupling (
Hz) between H-5 and H-6.
Regiochemistry Confirmation:
If the substituent pattern were different (e.g., 3-amino-5-methoxy), you would see two small meta-couplings and no large ortho-coupling.
The presence of the 8.5 Hz doublet (H-5) is the primary confirmation of the 4-position substitution.[1]
13C NMR Analysis (Carbon)
Reference: DMSO-d6 septet center set to 39.52 ppm.[1]
Carbon Type
Shift (, ppm)
Signal Nature
Assignment Logic
C=O (Acid)
167.0 – 168.0
Quaternary
Carbonyl carbon, typically the most deshielded signal.[1]
The following diagram illustrates the decision logic for confirming the structure using 1D and 2D NMR techniques.
Figure 1: Step-by-step logic flow for the structural validation of the target molecule, moving from basic 1D checks to 2D connectivity verification.
Technical Discussion & Troubleshooting
The "Invisible" Acid Proton
In many benzoic acid derivatives, the -COOH proton broadens into the baseline due to rapid exchange with trace water in the solvent.[1]
Troubleshooting: If the peak at ~12-13 ppm is missing, do not assume the carboxylic acid is absent.[1] Run a D2O shake experiment: Add 1 drop of D2O to the NMR tube. If the broad peak disappears (due to H/D exchange) while other peaks remain, the presence of the labile proton is confirmed.[1]
Zwitterionic Effects
The basicity of the dimethylamino group (
) and the acidity of the benzoic acid () allow for zwitterion formation.[1]
Observation: In neutral DMSO, the spectrum usually represents the neutral species.[1] However, if the sample was isolated as a salt (e.g., HCl salt), the chemical shifts will change significantly.[1]
HCl Salt: The N(Me)2 signal will shift downfield (deshielded) to >3.0 ppm due to protonation of the nitrogen.[1]
Correction: To revert to the free base form in situ, add a micro-spatula tip of solid anhydrous
If steric crowding is suspected between the 3-dimethylamino and 4-methoxy groups, a 1D NOE or 2D NOESY experiment can be performed. Irradiating the N-Me signal (2.8 ppm) should show a Nuclear Overhauser Effect (enhancement) on the H-2 aromatic proton and the O-Me protons, confirming their spatial proximity.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]
ChemicalBook. (n.d.). 3-(Dimethylamino)benzoic acid NMR Spectrum. Retrieved January 31, 2026. Link
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzoic acid derivative shifts). Link[1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on coupling constants and substituent effects).
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for solvent effects on chemical shifts). Link
This guide details the synthetic utility of 3-(Dimethylamino)-4-methoxybenzoic acid , a specialized electron-rich intermediate used in the development of functional dyes, solvatochromic probes, and pharmaceutical conjugates. Unlike its primary amine precursor (3-amino-4-methoxybenzoic acid), the N,N-dimethyl derivative offers superior electron-donating strength, eliminating hydrogen bond donation from the nitrogen while enhancing the "push-pull" character of conjugated systems. This modification is critical for red-shifting absorption maxima (
) and increasing the quantum yield of fluorescent scaffolds.
Chemical Basis & Mechanism
The utility of this compound stems from the synergistic electronic effects of its substituents on the benzene ring:
Dimethylamino Group (-NMe₂): A strong
-donor that activates the ring for electrophilic aromatic substitution and serves as the primary "donor" in push-pull chromophores.
Methoxy Group (-OMe): An auxiliary donor that increases electron density and solubility.
Carboxylic Acid (-COOH): An electron-withdrawing anchor that allows for covalent attachment to biomolecules (bioconjugation) or polymerization, without interfering with the chromophore's core electronic transitions.
Regioselectivity in Dye Synthesis:
When used as a coupling component in azo dye synthesis, the directing effects of the -NMe₂ (strong ortho/para) and -OMe (moderate ortho/para) groups compete. The -NMe₂ group dominates, directing incoming electrophiles (such as diazonium salts) to the 6-position (para to the dimethylamino group), which is sterically accessible compared to the crowded 2-position.
Experimental Protocols
Protocol A: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid
Rationale: Direct methylation with methyl iodide often leads to quaternization (betaine formation). Reductive amination is the preferred, high-yield route.
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
Acetic acid (glacial)
Acetonitrile (MeCN)
Step-by-Step Methodology:
Dissolution: In a 500 mL round-bottom flask, dissolve 10.0 g (59.8 mmol) of 3-Amino-4-methoxybenzoic acid in 150 mL of MeCN. Add 5 mL of glacial acetic acid to catalyze imine formation.
Imine Formation: Add 15 mL (approx. 200 mmol) of 37% Formaldehyde solution. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C in an ice bath. Slowly add 11.3 g (180 mmol) of NaBH₃CN in small portions over 20 minutes. Caution: Vent toxic HCN gas if using NaBH₃CN; perform in a fume hood.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (DCM:MeOH 9:1) for the disappearance of the primary amine.
Quenching: Quench with 50 mL of water. Adjust pH to ~4 with 1M HCl.
Extraction: Evaporate MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield off-white crystals.
Yield Target: >85%
Purity Check: ¹H NMR (DMSO-d₆) should show a singlet at ~2.8 ppm integrating for 6 protons (-N(CH₃)₂).
Protocol B: Synthesis of "Push-Pull" Azo Dyes
Application: Creating pH-sensitive or solvatochromic indicators.
Cool to 0-5°C. Add NaNO₂ (0.76 g, 11 mmol) in water (5 mL) dropwise. Stir for 20 min. Confirm excess HNO₂ with starch-iodide paper (turns blue). Destroy excess with sulfamic acid.[4]
Coupling (The Nucleophile):
Dissolve 3-(Dimethylamino)-4-methoxybenzoic acid (1.95 g, 10 mmol) in 1M NaOH (10 mL) to form the soluble carboxylate salt.
Add Sodium Acetate buffer (pH 5-6).
Slowly add the cold diazonium salt solution to the coupling component solution at 0-5°C with vigorous stirring.
Isolation:
A deep red/violet precipitate will form immediately. Stir for 2 hours.
Acidify to pH 3 to ensure the carboxylic acid is protonated.
Filter, wash with cold water, and dry.
Visualization of Reaction Pathways
Figure 1: Reductive Methylation Pathway
Caption: Mechanism of converting the primary amine precursor to the target tertiary amine intermediate via iminium ion reduction.
Figure 2: Regioselectivity in Azo Coupling
Caption: Electronic directing effects determining the site of electrophilic attack (Position 6).
Quantitative Data Summary
Parameter
Value / Observation
Notes
Melting Point
150–152 °C
Distinct from primary amine precursor (~163 °C)
Solubility
Soluble in DMSO, MeOH, DCM
Insoluble in water at neutral pH; soluble > pH 8
pKa (COOH)
~4.2
Typical benzoic acid range
pKa (NMe₂)
~2.5 - 3.0
Reduced basicity due to conjugation with electron-deficient ring
UV-Vis
280–310 nm (Methanol)
Bathochromic shift vs. primary amine
Coupling Yield
85–92%
High efficiency in azo coupling at pH 5–6
References
Preparation of 3-Amino-4-methoxybenzoic acid derivatives
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Subject: Yield Improvement & Process Troubleshooting
Target Molecule: 3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 155880-49-6)
Application: Intermediate for kinase inhibitors; linker for peptide cyclization (MeDbz systems).
Executive Summary
The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid presents a classic "zwitterionic trap." While the core transformation—reductive alkylation of an aniline—is chemically straightforward, the presence of the para-methoxy electron-donating group (EDG) and the meta-carboxylic acid creates specific electronic and solubility challenges.
This guide moves beyond standard textbook protocols to address the three primary yield-killers:
Incomplete Alkylation: Stalling at the mono-methyl intermediate due to steric crowding ortho to the methoxy group.
Side-Reaction Competition: Esterification of the carboxylic acid during acidic methylation conditions.
Isoelectric Loss: Failure to recover the zwitterionic product from the aqueous phase during workup.
Module 1: Synthetic Pathway & Mechanism
To troubleshoot effectively, you must visualize the competing pathways. We recommend Reductive Alkylation (Method A or B below) over direct alkylation (Methyl Iodide), as direct alkylation leads to uncontrollable quaternization.
Pathway Analysis[1]
Figure 1: Reaction pathway highlighting the stepwise methylation and the critical risk of esterification (red arrows) when using methanol as a solvent in acidic conditions.
Module 2: Standard Protocols & Critical Parameters
Method A: Modified Eschweiler-Clarke (Recommended for Lab Scale <50g)
This method uses Formaldehyde and Formic Acid.[1] It is robust but requires strict pH control to prevent esterification.
Protocol:
Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in Formic Acid (98%, 10-15 eq) . Do not use Methanol as co-solvent.
Reflux (90-100°C) for 12-18 hours. CO2 evolution indicates active reduction.
Critical Step: Monitor by LCMS. If mono-methyl persists, add fresh Formaldehyde (1.0 eq) and continue reflux.
Method B: Catalytic Hydrogenation (Recommended for Scale >50g)
Uses Formaldehyde gas/solution and H2 with Pd/C.
Protocol:
Suspend starting material in Water/Acetic Acid (10:1) .
Add Pd/C (10% loading, 5 mol%) .
Add Formaldehyde (3.0 eq) .
Hydrogenate at 3-5 bar (45-75 psi) at 50°C.
Comparative Data Table
Parameter
Method A (Eschweiler-Clarke)
Method B (H2 / Pd/C)
Primary Risk
Esterification if alcohol present
Catalyst poisoning by amine
Yield Potential
75 - 85%
85 - 95%
Impurity Profile
N-Formyl species (if stalled)
Over-reduction of ring (rare)
Scale Suitability
< 50g
> 50g to kg
Reaction Time
12 - 24 Hours
4 - 8 Hours
Module 3: Troubleshooting Guide
Issue 1: Reaction Stalls at Mono-Methyl Intermediate
Symptom: LCMS shows M-14 peak (Mono-methyl) persisting > 20%.
Mechanism: The methoxy group at position 4 creates steric bulk, making the second attack on formaldehyde slower.
Corrective Actions:
Step 1: Ensure temperature is >90°C. The second methylation has a higher activation energy.
Step 2: "Spike" the reaction. Formaldehyde is volatile and can be lost to the headspace. Add an additional 1.0 eq of HCHO after 6 hours.
Step 3 (For Method A): Ensure Formic Acid is in large excess. It serves as both solvent and hydride source. If the volume reduces, the reaction slows.
Issue 2: Low Isolated Yield (The "Disappearing Product")
Symptom: Reaction shows 100% conversion on TLC/LCMS, but extraction yields <40%.
Mechanism: The product is a zwitterion (Isoelectric point pI ≈ 3.5 - 4.5). At neutral pH, it is highly water-soluble and will not extract into Dichloromethane (DCM) or Ethyl Acetate.
Corrective Actions:
Do NOT neutralize to pH 7.0 and extract.
Protocol:
Concentrate the reaction mixture to dryness to remove excess Formic Acid/Formaldehyde.
Redissolve in minimal water.
Adjust pH carefully to the Isoelectric Point (pH 4.0) . The product should precipitate.
If no precipitate: Use n-Butanol for extraction at pH 4.0. n-Butanol is one of the few solvents capable of extracting zwitterionic aromatics.
Issue 3: Methyl Ester Formation
Symptom: LCMS shows M+14 peak relative to target.
Mechanism: Fischer esterification occurs if Methanol is used as a solvent or co-solvent in the presence of Formic Acid/HCl.
Corrective Actions:
Immediate Fix: Hydrolyze the crude mixture. Add LiOH (3 eq) in THF/Water and stir for 2 hours to saponify the ester back to the acid.
Prevention: Remove alcohols from the reaction solvent system entirely. Use water or pure formic acid.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose specific experimental failures.
Figure 2: Diagnostic decision tree for isolating the root cause of yield loss.
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Cyanoborohydride (NaBH3CN) for this reaction?A: Yes, this is the Borch reduction. It is milder and performed at room temperature, which reduces esterification risk. However, it is toxic and produces cyanide waste. Use only if the high-temperature Eschweiler-Clarke method degrades your starting material.
Tip: Maintain pH at 5-6 using Acetic Acid to ensure the imine forms without protonating the reducing agent too quickly.
Q2: My product is an oil and won't crystallize. How do I purify it?A: The zwitterion is often difficult to crystallize.[2]
Trituration: Try triturating the oil with Diethyl Ether or MTBE to remove non-polar impurities. The zwitterion should remain as a solid/gum.
Resin: Use a cation exchange resin (e.g., Dowex 50W). Load at pH 2, wash with water, and elute with 5% NH4OH.
Q3: Why is the mono-methylated intermediate so stable?A: The ortho-methoxy group provides steric hindrance. Additionally, once the amine is mono-methylated, it becomes more basic. In the acidic medium of Eschweiler-Clarke, it is largely protonated (ammonium form), which deactivates it toward the second nucleophilic attack on formaldehyde. Increasing the pH slightly (to pH 4-5) during the second stage can increase the concentration of the free amine and accelerate the second methylation.
References
Optimization of Eschweiler-Clarke Methylation
Source: "Review of Modern Eschweiler–Clarke Methyl
Relevance: Validates the mechanism and the stability of tertiary amines in formic acid.
Context: The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically proceeds via the reductive methylation of 3-amino-4-methoxybenzoic acid . The most robust industrial route utilizes formaldehyde with hydrogen (catalytic) or formic acid (Eschweiler-Clarke).
Use the table below to identify the specific impurity plaguing your chromatogram based on Relative Retention Time (RRT) and chemical behavior.
Standard HPLC Condition for RRT: C18 Column, Acidic Mobile Phase (Water/ACN + 0.1% HCOOH).
Target Molecule RRT = 1.00[1]
Impurity Name
Structure Description
RRT (Approx)
Origin
Diagnostic Characteristic
Impurity A
3-Amino-4-methoxybenzoic acid
0.40 - 0.60
Unreacted Starting Material
Highly polar; peak decreases as reaction progresses.
Forms if MeOH is solvent + acidic conditions + heat. Insoluble in basic water.
Impurity D
3-(Dimethylamino)-4-methoxybenzoic acid N-oxide
0.30 - 0.50
Oxidation (Storage/Workup)
Forms upon exposure to air/peroxides. Mass = M+16.
Impurity E
3-(N-Formyl-N-methylamino)-...
0.85 - 0.95
Eschweiler-Clarke Byproduct
Forms if temp is too low during formic acid reduction.
Technical Deep Dive: Troubleshooting Guides
Issue 1: The "Stalled" Reaction (High Levels of Impurity B)
Symptom: HPLC shows a persistent peak at RRT ~0.85 (Monomethyl intermediate) that refuses to convert to the Dimethyl target.
Root Cause Analysis:
The second methylation (Mono
Di) is sterically more demanding than the first (Amino Mono).
Catalyst Poisoning: If using Pd/C, the amine or trace sulfur from precursors may poison the catalyst.
Formaldehyde Deficiency: Formaldehyde is volatile; loss to headspace reduces stoichiometry.
pH Drift: Reductive alkylation via Schiff base requires a specific pH window (usually 4-6) to facilitate imine formation without protonating the amine into a non-nucleophilic ammonium salt.
Corrective Protocol:
Stoichiometry Check: Ensure a minimum of 2.5 to 3.0 equivalents of Formaldehyde.
Stepwise Addition: Do not add all formaldehyde at once. Add 1.5 eq, react for 2 hours, then add the remaining 1.5 eq. This pushes the equilibrium forward.
Pressure/Temp: If using H2/Pd-C, increase pressure from 1 atm to 3-5 bar. Increase temperature to 50-60°C (do not exceed 80°C to avoid decarboxylation).
Issue 2: The "Ghost" Ester (Impurity C)
Symptom: A non-polar impurity appears (RRT > 1.2) that is not removed by acid washing.
Mechanism:
This occurs frequently when the reaction is performed in Methanol with acid catalysis (e.g., Formic acid or HCl).
Corrective Protocol:
Solvent Swap: Switch reaction solvent to Ethanol or Isopropanol (steric bulk reduces esterification rate) or Water (if solubility permits).
Saponification Workup:
Step 1: After reaction completion, add NaOH (aq) to pH > 12.
Step 2: Heat to 50°C for 30 mins. This hydrolyzes Impurity C back to the target carboxylate.
Step 3: Wash with organic solvent (DCM/EtOAc) to remove non-acidic impurities.
Step 4: Acidify aqueous layer to precipitate the pure Target Acid.
Issue 3: Zwitterionic Solubility & Yield Loss
Symptom: Low isolated yield; product does not precipitate upon acidification.
Science:
The target molecule is an amino acid (Zwitterion). It has an isoelectric point (pI).
pH < 3: Exists as Cation (
) Soluble in water.
pH > 10: Exists as Anion (
) Soluble in water.
pH ~ 4-6 (Isoelectric Point): Neutral Zwitterion
Least Soluble .
Corrective Protocol:
Precise pH Adjustment: Do not just "acidify to pH 1." You must titrate slowly to the specific pI (typically pH 4.5 - 5.5 for this class).
Salting Out: Add NaCl to saturation at the pI to decrease water solubility (Hofmeister effect).
Visualizing the Process Logic
Pathway & Impurity Genesis
The following diagram maps the reaction flow and where specific impurities originate.
Caption: Reaction pathway showing the stepwise methylation and potential divergence points for common impurities.
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Caption: Decision tree for in-process control (IPC) correction based on HPLC data.
Validated Analytical Method (HPLC)
To accurately separate the Amino (SM), Monomethyl , and Dimethyl (Target) species, you must control the pH of the mobile phase.
Column: C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 4.6 x 150mm, 3.5µm.
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate amines).
Sample Diluent: Water:Acetonitrile (1:1). Note: Ensure sample is fully dissolved; zwitterions can be tricky.
FAQ: Rapid Response
Q: Can I use Methyl Iodide (MeI) instead of Formaldehyde?A:Not recommended. MeI is a non-selective alkylating agent. It will rapidly proceed to the Quaternary Ammonium Salt (Impurity) and also esterify the carboxylic acid. The Reductive Amination route (HCHO) is self-limiting to the tertiary amine, preventing quaternization.
Q: My product is turning pink/brown during drying. Why?A: This indicates oxidation of the electron-rich aniline ring, likely forming N-oxides or azo-dimers.
Fix: Dry under vacuum with a nitrogen bleed. Store in amber glass. Add a trace antioxidant (e.g., Sodium Metabisulfite) during the final crystallization workup.
Q: I see a peak at RRT 0.92 that looks like the Monomethyl impurity but doesn't react further.A: If you are using the Eschweiler-Clarke method (Formic Acid), this might be the N-Formyl intermediate .
Fix: Ensure the reaction temperature is high enough (>70°C) to drive the decarboxylation step which reduces the formyl group to the methyl group.
References
MDPI. (2014). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Describes analogous benzoic acid modifications and HPLC purity determination).
J&K Scientific. (2021). Eschweiler-Clarke Reaction Mechanism and Protocols. (Authoritative guide on the reductive methylation mechanism and intermediates).
BenchChem. (2025).[2] HPLC Method Development for Methoxybenzoic Acid Derivatives. (General protocols for separating substituted benzoic acids).
Agilent Technologies. (2007). HPLC Troubleshooting: Peak Shape and Separation Issues for Amines. (Technical note on handling amine tailing and mobile phase pH).
Technical Support Center: 3-(Dimethylamino)-4-methoxybenzoic Acid
The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists handling 3-(Dimethylamino)-4-methoxybenzoic acid . It synthesizes structural reactivity analysis with standard...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier-3 Support Resource for researchers and process chemists handling 3-(Dimethylamino)-4-methoxybenzoic acid .
It synthesizes structural reactivity analysis with standard forced degradation behaviors of N,N-dimethylaniline derivatives and anisic acid scaffolds.[1][2]
Compound Identification & Stability Profile
Before troubleshooting, verify the material identity.[1][2] This intermediate is a bifunctional scaffold combining an electron-rich aromatic amine and a benzoic acid moiety.[1][2]
Hygroscopic / Light Sensitive / Store at -20°C under Argon
Primary Degradation Pathways[1][2]
The degradation of 3-(Dimethylamino)-4-methoxybenzoic acid is driven by the high electron density of the aromatic ring, specifically the N,N-dimethylamino group at position 3.[1][2]
Pathway A: Oxidative N-Dealkylation (Major)
Mechanism: In the presence of oxygen or peroxides (often found in aged solvents like THF or ethers), the tertiary amine undergoes radical cation formation or direct oxidation.[1][2]
Step 1: Oxidation to an iminium ion intermediate.[1][2]
Step 2: Hydrolysis of the iminium ion releases Formaldehyde (HCHO) and yields the secondary amine: 3-(Methylamino)-4-methoxybenzoic acid .[1][2]
Mechanism: Direct oxidation of the nitrogen lone pair by peroxides or metabolic mimics (e.g., during biological assays) forms the N-Oxide .[1][2] This species is often more polar and elutes earlier in Reverse Phase HPLC.[1][2]
Pathway C: Photolytic Discoloration
Mechanism: Aromatic amines are notorious for forming "quinoform" impurities upon exposure to UV/Visible light.[1][2] Even trace amounts (<0.1%) of radical coupling products (azo-dimers or quinone imines) can turn the white powder yellow or brown .[1][2]
Pathway Visualization (DOT Diagram)[1]
Caption: Degradation tree showing the oxidative cascade from the tertiary amine parent to N-oxides and dealkylated primary amines.
Troubleshooting Guide (Q&A)
Issue 1: "My white powder has turned yellow/brown."
Diagnosis: Photolytic degradation or surface oxidation.[1][2]
Context: Electron-rich anilines form "chromophores" (colored compounds) upon radical oxidation.[1][2] This change is often visual before it is chemically significant (i.e., purity may still be >99%, but appearance fails).[1][2]
Corrective Action:
Check Purity: Run HPLC. If purity is >98%, the color is likely a trace surface impurity.[1][2]
Recrystallization: Dissolve in minimal hot ethanol/methanol, treat with activated charcoal to remove colored oligomers, filter hot, and cool to recrystallize.
Prevention: Store in amber vials wrapped in aluminum foil.
Issue 2: "I see a new peak eluting before the main peak in Reverse Phase HPLC."
Diagnosis: Likely the N-Oxide or the Des-methyl amine .[1][2]
Reasoning:
N-Oxide: The oxygen makes the molecule significantly more polar, reducing retention time on C18 columns.[1][2]
Des-methyl: Loss of a methyl group increases polarity (exposes N-H) relative to the dimethyl parent.[1][2]
Verification:
PubChem Compound Summary: 4-(Dimethylamino)benzoic acid. (Isomeric Analog for Stability Comparison). National Center for Biotechnology Information.[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Catalyst Selection & Process Optimization for Reductive Methylation vs. C-N Coupling
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
For the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid , the selection of catalyst dictates the synthetic route. You are likely choosing between two primary workflows:
Reductive Alkylation (Recommended): Hydrogenation of 3-amino-4-methoxybenzoic acid with formaldehyde using heterogeneous Palladium (Pd/C).
Buchwald-Hartwig Amination (Alternative): Cross-coupling of 3-bromo-4-methoxybenzoate with dimethylamine using homogeneous Palladium (Pd-Ligand).
Recommendation: Use Route 1 (Reductive Alkylation) for scale-up and cost-efficiency. It is atom-economical and avoids the pre-functionalization required for cross-coupling. Use Route 2 only if the aniline precursor is unavailable or if you are performing late-stage diversification on a halogenated scaffold.
Technical Rationale:
The starting material is a zwitterionic amino acid with poor solubility in organic solvents. Adding NaOH converts the carboxylic acid to the sodium carboxylate (
), ensuring full solubility in the aqueous methanol media. This maximizes catalyst contact surface area.
Step-by-Step:
Charge reactor with 3-amino-4-methoxybenzoic acid and MeOH/Water (1:1).
Add 1.05 eq of NaOH to solubilize.
Add 5% Pd/C (5 wt% loading relative to substrate).
Add Formaldehyde (3.0 eq) slowly at 0°C to prevent immediate gumming.
Pressurize with
(3 bar) and heat to 40–50°C.
Monitor: Look for the disappearance of the monomethyl intermediate (
).
Module 2: Homogeneous Coupling (Buchwald-Hartwig)
Use this route if starting from Methyl 3-bromo-4-methoxybenzoate .
Warning: Do not attempt this on the free acid; the carboxylate will interfere with the base and catalyst turnover.
Catalyst System Configuration
Pre-catalyst:
or .
Ligand:RuPhos or BrettPhos .
Why? These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered for coupling secondary amines (dimethylamine) and preventing catalyst deactivation.
Base:
(weak base, improved functional group tolerance) or NaOtBu (strong base, faster rate).
Module 3: Troubleshooting Guide
Common Failure Modes & Solutions
Symptom
Probable Cause
Corrective Action
Incomplete Reaction (Stalls at Monomethyl)
Steric hindrance from the C4-methoxy group.
Increase Temperature: Push to 60°C. Boost Pressure: Increase to 10 bar. Fresh Catalyst: Filter and add a second portion of Pd/C.
Product Precipitation on Catalyst
Poor solubility of the zwitterion.
pH Adjustment: Ensure pH > 8 using NaOH to keep the carboxylate ionized.
De-halogenation (If Br/Cl present)
Pd/C is too active for C-X bonds.
Switch Metal: Use Pt/C (Sulfided) or Vanadium-doped Pd/C to suppress hydrogenolysis.
Catalyst Poisoning (Reaction stops)
Sulfur/Amine impurities in starting material.
Wash Substrate: Recrystallize the amino acid precursor. Higher Loading: Increase catalyst loading to 10 wt%.
Formation of Dimers (Methylene bridge)
Low availability during imine formation.
Pre-mix: Do not stir HCHO and amine long before adding . Hydrogenation must be rapid to trap the imine.
Module 4: Visualizing the Workflow
Decision Tree: Route Selection
Figure 1: Decision logic for selecting the synthetic route based on available starting materials.
Mechanism: Reductive Methylation on Pd Surface
Figure 2: Step-wise mechanistic flow of the Pd-catalyzed reductive methylation.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Cyanoborohydride (
) instead of Hydrogen gas?A: Yes, for lab-scale (<5g) synthesis. However, for process chemistry, this is discouraged due to the generation of toxic cyanide waste and the high cost of the reagent compared to gas. If you must use a hydride reagent, Sodium Triacetoxyborohydride () is the safer, modern alternative [1].
Q: Why does the reaction stall at the monomethyl stage?A: The steric bulk of the ortho-methoxy group hinders the formation of the second iminium ion. To overcome this, ensure a high concentration of Formaldehyde (excess) and increase the reaction temperature to 50–60°C.
Q: Can I perform the Buchwald coupling on the free benzoic acid?A: No. The carboxylic acid will protonate the base (e.g.,
or ), quenching the reaction before the catalytic cycle begins. You must protect the acid as a methyl or ethyl ester, perform the coupling, and then hydrolyze the ester [2].
References
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
Taeufer, T., & Pospech, J. (2020).[2] "Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination." The Journal of Organic Chemistry, 85, 7097-7111.[2] [2]
Li, H., et al. (2019). "Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol." The Journal of Organic Chemistry, 84, 11414-11420.
solvent effects on the reactivity of 3-(Dimethylamino)-4-methoxybenzoic acid
The following technical guide is structured as a specialized support hub for researchers working with 3-(Dimethylamino)-4-methoxybenzoic acid . It synthesizes physical organic chemistry principles with practical troubles...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support hub for researchers working with 3-(Dimethylamino)-4-methoxybenzoic acid . It synthesizes physical organic chemistry principles with practical troubleshooting protocols.
To successfully utilize 3-(Dimethylamino)-4-methoxybenzoic acid, one must first understand its "Schizophrenic" nature. It contains a basic tertiary amine (
In the solid state and in neutral media, this molecule exists largely as a Zwitterion (inner salt).[1] This creates a high lattice energy barrier that resists dissolution in standard non-polar organic solvents (DCM, Toluene, Hexanes).[1]
The "Push-Push" Electronic Effect
The 3-dimethylamino and 4-methoxy groups are both strong Electron Donating Groups (EDGs).
Carbonyl Deactivation: These groups pump electron density into the benzene ring, which is conjugated with the carboxylic acid.[1] This renders the carbonyl carbon less electrophilic .[1]
Consequence: Standard coupling reagents (like EDC/NHS) may react sluggishly.[1] You often need "high-energy" activation (e.g., Acid Chlorides, HATU).
Oxidation Susceptibility: The electron-rich ring is highly prone to oxidation, leading to "browning" (quinone-like impurities) in the presence of oxygen and light.[1]
Troubleshooting Guide (FAQs)
Issue 1: "The starting material won't dissolve in Dichloromethane (DCM) or THF."[1][2]
Diagnosis: Zwitterionic Lattice Lock.[1]
Root Cause: In non-polar or moderately polar solvents, the zwitterionic charges (
) attract each other more strongly than the solvent interacts with the molecule.
Solution:
Protocol A (Basification): Add 1.1 - 2.0 equivalents of DIPEA or TEA.[1] This deprotonates the carboxylic acid, but more importantly, it breaks the intermolecular zwitterionic network, allowing the organic cation (base) to solubilize the anion.[1]
Protocol B (Solvent Switch): Switch to high-dielectric dipolar aprotic solvents. DMF and NMP are superior.[1] Methanol is effective but nucleophilic (avoid if generating acid chlorides).[1]
Issue 2: "My amide coupling yield is low (<40%), even with EDC/HOBt."
Diagnosis: Electronic Deactivation.
Root Cause: The 4-methoxy and 3-dimethylamino groups donate electrons into the carbonyl, stabilizing it against nucleophilic attack by your amine.[1] EDC is too "soft" for this deactivated acid.[1]
Solution:
Switch Reagent: Use HATU or T3P (Propylphosphonic anhydride).[1] These generate a more reactive active ester species.[1]
The "Nuclear" Option: Convert to the acid chloride first using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride/DMF. The acid chloride is reactive enough to overcome the electronic deactivation.[1]
Issue 3: "The reaction mixture turned dark brown/black overnight."
Diagnosis: Oxidative Degradation.[1]
Root Cause: Electron-rich anilines/anisoles are easily oxidized to radical cations and quinoid species by dissolved oxygen, especially in the presence of light.[1]
Solution:
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.[1]
Exclude Light: Wrap the reaction flask in aluminum foil.
Radical Scavenger: In extreme cases, add a trace amount of BHT (butylated hydroxytoluene), though this may complicate purification.[1]
Standard Operating Procedures (SOPs)
SOP-01: High-Efficiency Amide Coupling
For coupling 3-(Dimethylamino)-4-methoxybenzoic acid with sterically hindered or unreactive amines.
Do not wash with strong acid (1M HCl) as this will protonate the dimethylamino group and drag your product into the aqueous layer.[1] Use pH 5-6 buffer if necessary.[1]
SOP-02: Solubility Data Table
Solubility estimates at 25°C for 3-(Dimethylamino)-4-methoxybenzoic acid.
This diagram illustrates the decision-making process for solvent and reagent selection based on the specific chemical challenge.[1]
Caption: Decision tree for troubleshooting solubility, reactivity, and stability issues based on molecular properties.
Diagram 2: Zwitterionic Equilibrium
Visualizing why pH adjustment is critical for solubility in organic solvents.
Caption: pH-dependent speciation. The neutral zwitterion (center) is the least soluble form in most solvents.[1]
References
Sigma-Aldrich. Product Specification: 3-(Dimethylamino)benzoic acid (Analogous Structure).[1][3] Retrieved from Sigma-Aldrich Technical Library.[1] Link
National Institutes of Health (PubChem). Compound Summary: 3-Amino-4-methoxybenzoic acid.[1] PubChem Database.[1] Link
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU/Acid Chloride selection in deactivated systems). Link
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Mechanistic insight into EDG effects on coupling). Link
BenchChem. Solubility Profile of Methoxybenzoic Acid Derivatives. (General solubility trends for anisic acid derivatives). Link
Technical Support Center: Navigating Solubility Challenges of 3-(Dimethylamino)-4-methoxybenzoic Acid
Prepared by the Senior Application Scientist Team Introduction Welcome to the technical support center for 3-(Dimethylamino)-4-methoxybenzoic acid (DMAMBA). This versatile benzoic acid derivative is a key building block...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support center for 3-(Dimethylamino)-4-methoxybenzoic acid (DMAMBA). This versatile benzoic acid derivative is a key building block in the synthesis of various high-value molecules in the pharmaceutical and specialty chemical industries. Its structure, featuring a carboxylic acid, a tertiary amine (dimethylamino), and a methoxy group, provides multiple reactive handles. However, researchers frequently encounter a significant hurdle in its application: poor solubility in common organic solvents.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven troubleshooting strategies and in-depth explanations to overcome solubility-related issues in their reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.
Physicochemical Properties at a Glance
A foundational understanding of 3-(Dimethylamino)-4-methoxybenzoic acid's properties is crucial for troubleshooting. The interplay between the polar carboxylic acid, the basic dimethylamino group, and the relatively nonpolar aromatic ring governs its solubility behavior.
Sparingly soluble in water and many common nonpolar organic solvents. Shows increased solubility in polar aprotic solvents and under acidic or basic aqueous conditions.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses the most frequent issues encountered when working with 3-(Dimethylamino)-4-methoxybenzoic acid in a direct question-and-answer format.
Question 1: My 3-(Dimethylamino)-4-methoxybenzoic acid won't dissolve in my chosen reaction solvent. What are my options?
This is the most common starting problem. The crystalline nature and zwitterionic potential of the molecule can lead to high lattice energy, making it resistant to dissolution in many standard solvents.
Causality: The molecule possesses both a polar, acidic carboxylic group and a basic dimethylamino group, alongside a largely nonpolar benzene ring. This amphiphilic and zwitterionic character means it is often not "like" enough for either very polar or very nonpolar solvents, leading to poor solubility in solvents like diethyl ether, hexanes, and even moderately polar solvents like ethyl acetate at room temperature.
Solutions & Methodologies:
Systematic Solvent Screening: The principle of "like dissolves like" is your primary guide.[3] Polar aprotic solvents are often the best starting point.
Recommended Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dioxane. These solvents have high dielectric constants and can effectively solvate both the polar and nonpolar parts of the molecule.
Elevated Temperature: For many compounds, solubility increases with temperature.[3] Gently warming the mixture can significantly improve dissolution. Always use a reflux condenser, even if not boiling, to prevent solvent loss.
Co-Solvent Systems: Sometimes a mixture of solvents provides the ideal polarity. For example, if your reaction requires a less polar environment, you might dissolve the acid in a minimal amount of DMF or DMSO and then dilute it with a co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
Workflow: Systematic Solubility Assessment
The following diagram outlines a logical workflow for determining an appropriate solvent system.
Caption: Workflow for troubleshooting initial dissolution.
Protocol 1: Small-Scale Solubility Test
Preparation: Weigh 10-20 mg of 3-(Dimethylamino)-4-methoxybenzoic acid into a small glass vial.
Solvent Addition: Add the test solvent (e.g., DMF) dropwise, starting with 0.1 mL.
Observation: Vigorously stir or sonicate the mixture at room temperature. Observe for dissolution.
Heating: If not fully dissolved, warm the vial in a sand bath or on a hot plate to 50-60 °C. Observe any changes.
Documentation: Record the approximate concentration at which the solid dissolves and at what temperature. This data is invaluable for scaling up your reaction.
Question 2: I am performing an amide coupling, but the reaction is sluggish and incomplete due to the acid's poor solubility. How can I proceed?
Amide coupling reactions are a primary application for this acid, and solubility is a critical factor for success.[7][8] A heterogeneous mixture often leads to low accessibility of the carboxylic acid to the coupling reagents and the amine, resulting in poor yields.
Causality: Standard coupling reagents like EDC or HATU work most efficiently in a homogeneous solution where they can readily activate the carboxylic acid.[9] If the acid is a solid suspension, activation can only occur at the solid-liquid interface, drastically slowing the reaction.
Solutions & Methodologies:
In-Situ Salt Formation: This is the most effective and common strategy. The carboxylic acid can be deprotonated with a non-nucleophilic base to form a more soluble carboxylate salt in the reaction vessel.
Mechanism: R-COOH + Base -> R-COO⁻ + Base-H⁺. The resulting carboxylate anion is significantly more polar and often more soluble in polar aprotic solvents than the neutral acid.
Choice of Base: Use a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Add 1.0-1.2 equivalents of the base to the suspension of the acid in the reaction solvent (e.g., DMF or DCM). Stir for 15-30 minutes; you should observe the solid dissolving to form a clear or near-clear solution.
Important Note: This pre-activation step must be done before adding the coupling agent.
Running the Reaction as a Slurry: If salt formation is not an option or does not achieve full dissolution, the reaction can be run as a slurry.
Considerations: This requires longer reaction times and efficient stirring to maximize the surface area of the solid. The choice of coupling reagent is also important; some are more robust in heterogeneous conditions.
Monitoring: Reaction progress must be carefully monitored by a method like LC-MS or TLC to determine the point of maximum conversion.
optimizing crystallization of 3-(Dimethylamino)-4-methoxybenzoic acid for high purity
[1][2] Current Status: Online Role: Senior Application Scientist Topic: Optimization of Purity & Yield for Zwitterionic Intermediates Introduction: The "Zwitterionic Trap" Welcome to the technical guide for optimizing th...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Current Status: Online
Role: Senior Application Scientist
Topic: Optimization of Purity & Yield for Zwitterionic Intermediates
Introduction: The "Zwitterionic Trap"
Welcome to the technical guide for optimizing the crystallization of 3-(Dimethylamino)-4-methoxybenzoic acid . This molecule presents a unique set of challenges due to its zwitterionic nature and the lipophilicity introduced by the dimethylamino and methoxy groups.[1]
Unlike simple benzoic acids, this molecule possesses both a basic center (dimethylamino, pKa
5.0) and an acidic center (carboxylic acid, pKa 4.0).[1] Success depends on navigating the pH-solubility landscape and preventing "oiling out"—a common failure mode where the product separates as a liquid rather than a crystal due to the hydrophobic bulk of the methyl groups.[1]
Q: Why does my product separate as a sticky oil instead of crystals?
A: You are likely operating inside the Liquid-Liquid Phase Separation (LLPS) zone.
The presence of the dimethylamino and methoxy groups significantly lowers the melting point of the solvated solid and increases lipophilicity.[1] If you add an anti-solvent (like water) too quickly to a concentrated organic solution (like methanol or ethanol), the system enters a region where the "oil" phase is thermodynamically more stable than the supersaturated solution, but kinetically faster to form than the crystal.
Corrective Protocol: The "Seeded Cooling" Approach
Do not rely solely on anti-solvent dumping.[1] Use a controlled cooling trajectory with seeding.
Solvent Choice: Use Methanol or Ethanol (High solubility) and Water (Anti-solvent).[1]
Saturation: Dissolve crude material in alcohol at 60°C.
The Critical Step (Seeding):
Add water slowly until the solution is slightly turbid (metastable limit).
Protocol: pH-Swing Crystallization
Instead of thermal crystallization, use pH to drive precipitation.[1] This often yields higher purity by rejecting neutral organic impurities.[1]
Figure 1: The pH-Swing workflow utilizes the zwitterionic nature of the molecule to maximize purification leverage.[2][1]
Module 2: Purity & Color Removal[3]
Q: My crystals are yellow/brown. How do I get white powder?
A: The dimethylamino group is oxidatively unstable.
Aromatic amines are notorious for forming colored oxidation products (quinoid structures or N-oxides) upon exposure to air and light.[1] The "methoxy" group activates the ring, making it even more susceptible to oxidation.
Corrective Protocol: Reductive Carbon Treatment
Standard activated carbon absorbs color, but adding a reducing agent prevents new color from forming during the process.
Dissolution: Dissolve crude in dilute HCl (pH ~1-2).
Add Additives:
Add Activated Carbon (5-10 wt% relative to crude).[1]
Add Sodium Metabisulfite (0.5 wt%) or Ascorbic Acid.[1] This acts as an oxygen scavenger.[1]
Hot Filtration: Stir at 50°C for 30 mins, then filter hot through Celite to remove carbon.
Crystallization: Proceed with neutralization (pH swing) or cooling.[1]
Parameter
Recommendation
Reason
Carbon Type
Steam-activated (e.g., Norit SX Ultra)
High mesoporosity captures large colored organic molecules.[2][1]
Temperature
50°C - 60°C
Higher temp improves adsorption kinetics and solubility.[2][1]
Contact Time
15 - 30 mins
Too long allows carbon to grind into fines; too short limits adsorption.[2][1]
Atmosphere
Nitrogen Blanket
Essential to prevent re-oxidation during hot processing.[2][1]
Module 3: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic decision tree for common crystallization failures.
Module 4: Experimental Validation (Self-Check)
Before scaling up, perform this Metastable Zone Width (MSZW) determination to validate your solvent system.
Prepare: A suspension of pure product in your chosen solvent (e.g., 100 mg/mL in Methanol).
Heat: Raise temperature at 1°C/min until clear (Dissolution Point,
).
Cool: Lower temperature at 1°C/min until visible nucleation occurs (Cloud Point,
: Your system is too stable; nucleation is difficult.[1] Add seeds.
If
: Your system is unstable; likely to crash out or oil.[1] Dilute solution.
References
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][1] (Foundational text on MSZW and seeding strategies).
Mullin, J. W. (2001).[1] Crystallization. Elsevier.[1] (Authoritative source on pH-swing and zwitterionic crystallization kinetics).
PubChem. (n.d.).[1] 3-Amino-4-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link] (Proxy for structural properties and pKa data of the amino-methoxybenzoic acid class).[1]
Davey, R. J., & Garside, J. (2000).[1] From Molecules to Crystallizers. Oxford University Press.[1] (Mechanistic insights into "oiling out" and liquid-liquid phase separation).
A Comparative Guide to the Reactivity of 3-(Dimethylamino)-4-methoxybenzoic acid and 3-amino-4-methoxybenzoic acid
Introduction In the landscape of synthetic organic chemistry, the selection of starting materials and intermediates is paramount to achieving desired outcomes in efficiency, yield, and regioselectivity. Benzoic acid deri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic organic chemistry, the selection of starting materials and intermediates is paramount to achieving desired outcomes in efficiency, yield, and regioselectivity. Benzoic acid derivatives, in particular, serve as versatile scaffolds in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] This guide provides an in-depth comparative analysis of two structurally similar yet functionally distinct benzoic acid derivatives: 3-(Dimethylamino)-4-methoxybenzoic acid and 3-amino-4-methoxybenzoic acid .
The core difference between these two molecules lies in the substitution at the 3-position: a tertiary dimethylamino group [-N(CH₃)₂] versus a primary amino group [-NH₂]. This seemingly minor alteration introduces significant variations in electronic properties, steric hindrance, and nucleophilicity, which profoundly impact their chemical reactivity. This document will explore these differences through the lens of fundamental organic chemistry principles, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications.
Part 1: Analysis of Core Structural and Electronic Properties
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. Here, we dissect the contributions of the amino, dimethylamino, methoxy, and carboxylic acid groups.
Electronic Effects: A Tale of Two Donors
Both the amino (-NH₂) and dimethylamino [-N(CH₃)₂] groups are potent activating groups in electrophilic aromatic substitution (EAS).[2] They exert a strong, electron-donating resonance effect (+R) by delocalizing the nitrogen's lone pair of electrons into the benzene ring. This increases the electron density of the ring, making it more susceptible to attack by electrophiles.
However, the dimethylamino group is a significantly stronger electron donor than the primary amino group. This is due to the positive inductive effect (+I) of the two methyl groups, which "push" electron density onto the nitrogen atom, enhancing its ability to donate its lone pair into the ring.[3]
-NH₂: Strong +R effect, weak -I (inductive) effect from the electronegative nitrogen.
-N(CH₃)₂: Strong +R effect, augmented by the +I effect of two methyl groups.
The methoxy group (-OCH₃) at the 4-position is also an activating, ortho-, para-directing group, reinforcing the high electron density of the aromatic system. Conversely, the carboxylic acid (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing resonance (-R) and inductive (-I) effects.
Figure 2: Predicted regioselectivity in electrophilic aromatic substitution.
Experimental Protocol: Comparative Bromination
This protocol illustrates the expected differences in reaction conditions and outcomes.
Objective: To compare the reactivity and regioselectivity of the two substrates via electrophilic bromination.
Methodology:
Reaction Setup:
Prepare two separate reaction flasks. In Flask A, dissolve 1.0 mmol of 3-(Dimethylamino)-4-methoxybenzoic acid in 10 mL of acetic acid.
In Flask B, dissolve 1.0 mmol of 3-amino-4-methoxybenzoic acid in 10 mL of acetic acid.
Place both flasks in an ice bath (0 °C) with magnetic stirring.
Reagent Addition:
Slowly add a solution of 1.0 mmol of Bromine (Br₂) in 2 mL of acetic acid dropwise to Flask A. Monitor the reaction by TLC. Due to the high reactivity, the reaction is expected to be complete rapidly at low temperatures.
To Flask B, slowly add a solution of 1.1 mmol of Bromine (Br₂) in 2 mL of acetic acid. This reaction may require warming to room temperature to proceed to completion.
Workup and Analysis:
Once the starting material is consumed (by TLC), quench each reaction by pouring it into 50 mL of ice-cold water containing sodium bisulfite to destroy excess bromine.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analyze the crude product mixture from each reaction by ¹H NMR and LC-MS to determine the product distribution (ratio of C5 to C2 isomers).
Expected Outcome:
Flask A: Will yield predominantly the 5-bromo-3-(dimethylamino)-4-methoxybenzoic acid product.
Flask B: Will yield a mixture of 5-bromo-3-amino-4-methoxybenzoic acid and 2-bromo-3-amino-4-methoxybenzoic acid.
Reactions at the Nitrogen Atom
The difference between a primary and tertiary amine dictates their reactivity as nucleophiles.
3-amino-4-methoxybenzoic acid: The primary amine is nucleophilic and can undergo a variety of reactions, including:
Acylation: Reacts with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amino group.
Alkylation: Can be alkylated with alkyl halides, though over-alkylation is a risk.
Diazotization: Reacts with nitrous acid (from NaNO₂/HCl) to form a diazonium salt, a versatile intermediate for introducing various functional groups (e.g., -OH, -Cl, -Br, -CN via Sandmeyer reaction).
3-(Dimethylamino)-4-methoxybenzoic acid: As a tertiary amine, the nitrogen atom has no protons to substitute. It cannot undergo acylation or standard alkylation reactions. While it can be quaternized with highly reactive alkylating agents, its primary role is as an electronic director, not a nucleophilic center. The dimethylamino group is also generally considered a poor leaving group in nucleophilic aromatic substitution.
[4]
Experimental Protocol: N-Acetylation of 3-amino-4-methoxybenzoic acid
Objective: To demonstrate the nucleophilicity of the primary amino group via acylation, a reaction impossible for its dimethylated counterpart.
Methodology:
Dissolution: Dissolve 1.0 mmol of 3-amino-4-methoxybenzoic acid in 10 mL of a 1:1 mixture of tetrahydrofuran (THF) and saturated sodium bicarbonate solution.
Acylation: Cool the solution to 0 °C in an ice bath. Add 1.1 mmol of acetyl chloride dropwise with vigorous stirring.
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
Workup: Acidify the mixture with 1M HCl to pH ~2-3, causing the product to precipitate.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-acetyl-3-amino-4-methoxybenzoic acid.
Conclusion
While 3-(Dimethylamino)-4-methoxybenzoic acid and 3-amino-4-methoxybenzoic acid share a common structural backbone, their reactivity profiles are markedly different. The choice between them is a critical strategic decision in synthesis design.
Maximum activation of the aromatic ring is required for a difficult electrophilic substitution.
Strict regiocontrol is needed, directing an incoming electrophile exclusively to the C5 position.
The nitrogen atom must be unreactive to acylation or other nucleophilic additions.
Choose 3-amino-4-methoxybenzoic acid when:
Subsequent modification of the nitrogen atom is planned (e.g., acylation, diazotization).
A less activated system is sufficient for the desired transformation.
A mixture of C2 and C5 isomers is acceptable or can be separated.
By understanding the interplay of electronic activation and steric hindrance, chemists can harness the unique properties of each molecule to build complex structures with precision and efficiency.
References
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. Google Patents.
Quora Discussion on Benzoic Acid Acidity. (2017). A discussion on factors affecting the acidity of substituted benzoic acids.
CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Google Patents.
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid as a Pharmaceutical Intermediate.
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
PubChem. 3-Amino-4-methoxybenzoic acid. National Institutes of Health.
Quora Discussion on Substituted Benzoic Acid Acidity. (2017). An explanation of electronic effects on acidity.
Molecules. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules, 25(24), 6010.
Chemistry LibreTexts. (2019). Electrophilic Aromatic Substitution of Substituted Benzenes.
Acta Crystallographica Section C. (1997). Interaction between a dimethylamino group and an electron-deficient alkene.
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
Journal of Chemical Education. (2021). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Journal of Chemical Education, 98(10), 3188-3196.
Mayr, H. Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.
ChemicalBook. 3-Amino-4-methoxybenzoic acid.
ResearchGate. (2019). Effect of the electron-donating dimethylamino group on the HOMO and LUMO of the naphthalene chromophore.
Chemistry Stack Exchange. (2020). Which is the major product of bromination of 3-(dimethylamino)benzamide, ortho or para?
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
YouTube. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions.
ResearchGate. (2005). Nucleophilicities of Primary and Secondary Amines in Water.
PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5044-5048.
Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - dimethylamino acrylates and 3-dimethylamino acrylonitriles. Der Pharma Chemica, 2(3), 178-186.
YouTube. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review.
Arkivoc. (2002). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc, 2002(5), 116-123.
Amfine. (2023). Understanding the Chemistry: Synthesis and Applications of 3-Amino-4-methoxybenzanilide.
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 3-(Dimethylamino)-4-methoxybenzoic Acid by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research and development endeavor....
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research and development endeavor. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth technical comparison of methodologies for the structural validation of novel small molecules, using the hypothetical case of 3-(Dimethylamino)-4-methoxybenzoic acid. While this specific compound is not widely characterized in public databases, its analysis serves as a robust framework for understanding the gold standard of structural validation: single-crystal X-ray crystallography.
We will explore the experimental workflow of X-ray crystallography, from crystal growth to final structure refinement, and contrast its definitive results with the insights gleaned from other common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your structural validation efforts.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the atomic and molecular structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined. For a novel compound like 3-(Dimethylamino)-4-methoxybenzoic acid, where isomeric ambiguity or unexpected conformations could exist, X-ray crystallography offers a definitive answer that other techniques can only infer.
Experimental Protocol: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a fully validated crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that will yield an unambiguous structural model.
Step 1: Crystallization
Objective: To grow single crystals of sufficient size and quality for diffraction. This is often the most challenging and empirical step.[1]
Methodology:
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed. For 3-(Dimethylamino)-4-methoxybenzoic acid, a starting point would be solvents in which the compound has moderate solubility, such as ethanol, methanol, acetone, or ethyl acetate.
Crystallization Technique:
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can induce crystallization.
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they are carefully harvested using a cryo-loop.
Step 2: Data Collection
Objective: To obtain a complete set of diffraction data by irradiating the crystal with X-rays.
Methodology:
Mounting: The harvested crystal is mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage.
Diffractometer Setup: The crystal is centered in the X-ray beam. Modern diffractometers use a CCD or CMOS detector to record the diffraction pattern.
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice. A full sphere of data is collected to ensure data completeness and redundancy.
Step 3: Structure Solution and Refinement
Objective: To process the diffraction data and build a chemically sensible model of the molecule.
Methodology:
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map will show the approximate positions of the atoms.
Model Building: An initial model of the 3-(Dimethylamino)-4-methoxybenzoic acid molecule is built into the electron density map.
Refinement: The atomic coordinates, displacement parameters (describing thermal motion), and other model parameters are refined against the experimental data using a least-squares minimization algorithm. The goal is to minimize the difference between the observed and calculated structure factors. The quality of the refinement is monitored using the R-factor. For small molecules, a final R-factor below 5% is indicative of a good quality structure.[2]
Comparative Guide: HPLC Purity Analysis of 3-(Dimethylamino)-4-methoxybenzoic Acid
Executive Summary The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically involves reductive alkylation of 3-amino-4-methoxybenzoic acid.[1] While high yields are achievable, the purity profile is often compro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid typically involves reductive alkylation of 3-amino-4-methoxybenzoic acid.[1] While high yields are achievable, the purity profile is often compromised by two critical impurity classes: monomethylated intermediates (incomplete reaction) and regioisomers (carried over from starting materials).
Standard C18 reversed-phase methods often fail to achieve baseline resolution (
) between the target molecule and its monomethylated analog due to their similar hydrophobicity. This guide compares the industry-standard C18 approach against a selectivity-enhanced Phenyl-Hexyl method.[1][2]
Key Finding: The Phenyl-Hexyl stationary phase demonstrates superior performance (
vs. ) by leveraging - interactions to discriminate between the varying electron densities of the amine substitutions.
Critical Impurity Profile
To design a robust method, we must first define the separation targets. The zwitterionic nature of the target molecule (Acid
, Amine ) creates a "retention window" challenge where pH control is paramount.
Compound ID
Structure Name
Origin
Separation Challenge
Target (API)
3-(Dimethylamino)-4-methoxybenzoic acid
Product
N/A
Impurity A
3-(Methylamino)-4-methoxybenzoic acid
Intermediate
Critical Pair: Co-elutes on C18 due to similar .[1]
Lacks amine; distinct retention but requires gradient control.[1]
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3]
We performed a side-by-side comparison using an Agilent 1290 Infinity II LC system. Both methods utilized the same mobile phase system to isolate the stationary phase contribution.
Experimental Conditions
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffers the amine, suppresses silanol activity).
Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm)
Target (min)
8.4
9.1
Improved
Impurity A (min)
8.2
8.5
Resolved
Resolution ()
1.2 (Co-elution risk)
2.8 (Baseline resolved)
Superior
Tailing Factor ()
1.4
1.1
Sharper
Mechanism
Hydrophobic Interaction only
Hydrophobic + - Stacking
Mechanistic Insight
On the C18 column , separation is driven purely by hydrophobicity. The addition of a single methyl group (Methylamino vs. Dimethylamino) provides insufficient hydrophobic contrast, leading to peak overlap (
).
On the Phenyl-Hexyl column , the stationary phase interacts with the
-electrons of the benzene ring. The electron-donating strength of the amine varies with methylation (Dimethyl > Monomethyl > Primary). This alters the electron density of the aromatic ring, creating a secondary separation mechanism that pulls the peaks apart.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This workflow illustrates the logic used to select the Phenyl-Hexyl phase over ion-pairing or HILIC alternatives.
Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase to resolve aromatic impurities.
Diagram 2: Synthesis & Impurity Flow
Understanding where impurities originate allows for better peak identification.
Caption: Synthesis pathway showing the origin of the critical monomethylated impurity.
Recommended Validated Protocol
This protocol is "self-validating," meaning the system suitability criteria (SST) ensure the column state is correct before analysis proceeds.
Evaluation of 3-(Dimethylamino)-4-methoxybenzoic Acid as a Scaffold in Drug Design
Executive Summary 3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 15564-29-1) represents a highly specialized scaffold in modern medicinal chemistry, serving as a critical upgrade to traditional benzoic acid intermediates....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Dimethylamino)-4-methoxybenzoic acid (CAS: 15564-29-1) represents a highly specialized scaffold in modern medicinal chemistry, serving as a critical upgrade to traditional benzoic acid intermediates.[1] Unlike its primary amine counterpart (3-amino-4-methoxybenzoic acid), this scaffold introduces a tertiary amine that modulates lipophilicity, basicity, and metabolic stability.[1]
This guide evaluates the scaffold’s performance in drug discovery, specifically comparing it to 3-amino-4-methoxybenzoic acid and p-anisic acid .[1] Analysis reveals that the 3-dimethylamino substitution significantly enhances CNS penetration and solubility profiles in kinase inhibitor campaigns, though it introduces specific metabolic liabilities (N-demethylation) that must be managed.[1]
Structural & Physicochemical Profile
The utility of 3-(dimethylamino)-4-methoxybenzoic acid lies in its unique electronic and steric environment.[1] The ortho-placement of the dimethylamino group relative to the methoxy group creates a specific torsion angle that disrupts planarity, often improving solubility compared to planar analogs.[1]
Table 1: Comparative Physicochemical Properties
Property
3-(Dimethylamino)-4-methoxybenzoic acid
3-Amino-4-methoxybenzoic acid
4-Methoxybenzoic acid
Structure
Tertiary Amine (-NMe₂)
Primary Amine (-NH₂)
No Amine (-H)
CAS Number
15564-29-1
2840-26-8
100-09-4
Electronic Effect
Strong Donor (+I, +M)
Moderate Donor (+M)
Weak Donor (+M)
pKa (Acid)
~4.8 (Predicted)
~4.5
4.47
pKa (Base)
~5.2 (Conjugate acid)
~3.5
N/A
LogP
2.1 (Moderate Lipophilicity)
0.8 (Hydrophilic)
1.96
H-Bond Donors
1 (COOH)
3 (COOH, NH₂)
1 (COOH)
Metabolic Risk
N-Demethylation (CYP mediated)
N-Acetylation (Phase II)
O-Demethylation
Key Insight: The transition from -NH₂ to -NMe₂ removes two hydrogen bond donors.[1] In CNS drug design, reducing hydrogen bond donor count (HBD) is a validated strategy to improve blood-brain barrier (BBB) permeability.[1]
In the development of Type II kinase inhibitors (e.g., targeting MAP4K or MARK pathways), the "tail" region of the molecule often requires a solubilizing group that extends into the solvent front.
Alternative (3-Amino): The primary amine often leads to poor solubility in organic solvents during synthesis and can serve as a non-specific "sticking" point in protein binding pockets due to excessive H-bonding.[1]
Product (3-Dimethylamino): The tertiary amine acts as a "masked" polar group.[1] It is protonated at physiological pH (forming a cation), which drastically improves aqueous solubility (~10-fold increase vs. neutral analogs) without the penalty of high desolvation energy associated with primary amines.[1]
Scenario B: CNS Penetration
For targets within the Central Nervous System, the 3-(Dimethylamino)-4-methoxybenzoic acid scaffold is superior.[1]
Mechanism: The dimethylamino group increases lipophilicity (LogP ~2.[1]1) compared to the primary amine (LogP ~0.8), facilitating passive diffusion.[1]
Data Support: Studies on similar pharmacophores (e.g., Tramadol analogs) confirm that dimethylamino substitutions are critical for maintaining the delicate balance between lipid solubility and receptor affinity.[1]
Synthetic Accessibility & Protocols
The synthesis of this scaffold typically proceeds via the methylation of the 3-amino precursor.[1] This route is preferred over direct nucleophilic substitution due to the electron-rich nature of the anisic acid core.[1]
Workflow Visualization (Graphviz)
Figure 1: Synthetic pathway from the commercially available amino-precursor to the dimethylamino scaffold and subsequent drug coupling.[1]
Experimental Protocol: Reductive Methylation
Objective: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid from 3-amino-4-methoxybenzoic acid.
Preparation: Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) in Methanol (10 mL/g).
Reagent Addition: Add Formaldehyde (37% aq. solution, 5.0 eq) followed by Acetic Acid (2.0 eq) to catalyze imine formation.[1] Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq) portion-wise. Caution: HCN gas evolution possible; use a fume hood.
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via LC-MS (Target M+H: ~196.2).[1]
Workup: Quench with water. Adjust pH to ~4 with 1N HCl to precipitate the product (zwitterionic form). Extract with Ethyl Acetate if precipitation is incomplete.[1]
Purification: Recrystallize from Ethanol/Water to yield white crystals.
Decision Guide: When to Use This Scaffold
Use the following logic flow to determine if 3-(Dimethylamino)-4-methoxybenzoic acid is the correct choice for your lead optimization.
Figure 2: Decision matrix for selecting the dimethylamino-benzoic acid scaffold based on medicinal chemistry requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid (Analog Reference).[1] Retrieved from .[1]
Sigma-Aldrich. Product Specification: 4-(Dimethylamino)-3-methylbenzoic acid (Structural Analog).[1] Retrieved from .[1]
Frontiers in Pharmacology (2024). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bioevaluation. (Demonstrates coupling protocols for amino-benzoic acids). Retrieved from .[1]
Journal of Medicinal Chemistry. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1).[1] (Context for benzoic acid scaffolds in kinase inhibition). Retrieved from .[1]
ChemicalBook. 4-Dimethylaminobenzoic acid Properties and Applications. Retrieved from .[1]
A Senior Application Scientist's Guide to the Validation of a New Analytical Method for 3-(Dimethylamino)-4-methoxybenzoic Acid
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, scientifically grounded comparison and valida...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the bedrock of reliable data is a rigorously validated analytical method. This guide provides an in-depth, scientifically grounded comparison and validation protocol for a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(Dimethylamino)-4-methoxybenzoic acid. This compound, a key intermediate or potential active pharmaceutical ingredient (API), demands an analytical method that is not only accurate and precise but also robust and fit for its intended purpose.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind the experimental design, offering insights gleaned from years of experience in method development and validation, all while adhering to the stringent standards set by international regulatory bodies.
The Analytical Challenge and the Proposed Solution
The accurate quantification of 3-(Dimethylamino)-4-methoxybenzoic acid is critical for ensuring product quality and consistency. Existing methods may lack the required specificity, speed, or compatibility with modern quality-by-design (QbD) paradigms. To address this, we propose a new, stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection.
Physicochemical Properties of 3-(Dimethylamino)-4-methoxybenzoic Acid
A thorough understanding of the analyte's properties is paramount for developing a robust analytical method. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar molecules such as 4-methoxybenzoic acid and 3-(dimethylamino)benzoic acid.
Property
Estimated Value
Rationale for Method Development
Molecular Formula
C₁₀H₁₃NO₃
Influences mobile phase selection and detector response.
Molecular Weight
195.22 g/mol
Essential for concentration calculations.
pKa
~4.5
The acidic nature of the carboxylic acid group dictates that a mobile phase pH below 3.5 will ensure the molecule is in its neutral, more retained form on a C18 column.
logP
~1.5 - 2.0
Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.
Solubility
Soluble in methanol, acetonitrile; sparingly soluble in water.
Guides the choice of diluent for standard and sample preparation.[1][2]
UV max
~254 nm & ~300 nm
The chromophores in the molecule suggest strong UV absorbance, allowing for sensitive detection.
Proposed HPLC Method Parameters
Based on the physicochemical properties, the following HPLC method was developed to offer a balance of resolution, speed, and robustness.
Parameter
Condition
Justification
Instrument
HPLC with UV/Vis or Diode Array Detector (DAD)
Standard equipment in QC labs, with DAD offering the advantage of peak purity analysis.
Column
C18, 250 mm x 4.6 mm, 5 µm
A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar compounds.
Mobile Phase
Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
The buffer at pH 3.0 suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. Acetonitrile provides good elution strength.
Flow Rate
1.0 mL/min
A standard flow rate that provides a good balance between analysis time and column efficiency.
Injection Volume
10 µL
A small injection volume minimizes band broadening.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection
298 nm
Wavelength selected for optimal response and specificity for the analyte.
Diluent
Mobile Phase
Using the mobile phase as the diluent minimizes peak distortion.
The Validation Protocol: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] This protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall performance. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
benchmarking the synthesis of 3-(Dimethylamino)-4-methoxybenzoic acid against other methods
Publish Comparison Guide: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid Executive Summary: The Case for Catalytic Reductive Methylation In the synthesis of pharmaceutical intermediates, the introduction of a dimet...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Synthesis of 3-(Dimethylamino)-4-methoxybenzoic Acid
Executive Summary: The Case for Catalytic Reductive Methylation
In the synthesis of pharmaceutical intermediates, the introduction of a dimethylamino group onto an electron-rich aromatic ring is a pivotal step. For 3-(Dimethylamino)-4-methoxybenzoic acid (an intermediate often implicated in the synthesis of EGFR kinase inhibitors and radiotracers), the choice of methylation strategy dictates process scalability, impurity profiles, and cost structure.
This guide benchmarks the Catalytic Reductive Methylation (H₂/Pd-C/HCHO) protocol against traditional alkylation and hydride-based methods.
The Verdict: While hydride-based methods (Method B) offer convenience for gram-scale laboratory synthesis, the Catalytic Reductive Methylation (Method A) is the superior "product" for process chemistry, delivering >95% yield , >99% purity , and an E-Factor < 5 , eliminating the over-alkylation risks associated with classical alkyl halide substitution.
Chemical Context & Mechanistic Challenges
The target molecule features a para-methoxy group relative to the carboxyl moiety, with the amino group at the meta position. The electronic environment is defined by the electron-donating methoxy group, which activates the ring but also increases the nucleophilicity of the amine.
The Core Challenge:
Mono- vs. Di- vs. Quaternary Alkylation: Controlling the reaction to stop exactly at the dimethyl stage without forming the quaternary ammonium salt is difficult with direct alkylating agents (e.g., Methyl Iodide).
Steric Hindrance: The ortho-methoxy group provides some steric bulk, which can impede bulky transition metal catalysts but generally does not hinder small electrophiles like formaldehyde.
Comparative Methodology Analysis
Method A: Catalytic Reductive Methylation (The Benchmark)
Reagents: Formaldehyde (aq. or paraformaldehyde), Hydrogen gas, Pd/C catalyst.
Mechanism: In situ formation of a Schiff base (imine) followed by rapid hydrogenation. The reaction proceeds through a monomethyl amine intermediate, which reacts again with formaldehyde to form the dimethyl product.
Pros: High atom economy, water is the only byproduct, scalable, no quaternary salt formation.
Cons:Fatal Flaw: Difficult to control. Often yields a mixture of monomethyl (10%), dimethyl (60%), and quaternary ammonium salts (30%). Requires extensive chromatography.